(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHOOOPDUHDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681341 | |
| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-69-6 | |
| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid chemical structure
An In-depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Application
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a specialized organoboron compound that serves as a critical building block in synthetic organic chemistry. Its structure, featuring a phenylboronic acid moiety linked to a 2-chlorophenoxy group via a methylene ether bridge, makes it a highly valuable reagent for constructing complex molecular architectures. Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This specific derivative is of significant interest to researchers in drug discovery and materials science due to its capacity to introduce a substituted biaryl ether-like motif, a common feature in many pharmacologically active compounds.
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and purification, discuss methods for its characterization, and explore its primary application in the context of the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Structural Data
A clear understanding of a compound's fundamental properties is the starting point for its effective use. The key data for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂BClO₃ |
| Molecular Weight | 262.50 g/mol |
| CAS Number | 1256358-72-1 (for the 4-chloro isomer) |
| Appearance | Typically an off-white to beige crystalline powder[3] |
| Canonical SMILES | B(C1=CC=C(COC2=C(C=CC=C2)Cl)C=C1)(O)O |
| Solubility | Soluble in polar organic solvents like DMSO; limited solubility in water and non-polar solvents.[4] |
Note: The CAS number 1256358-72-1 corresponds to the para-substituted chloro isomer, (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid.[5] The ortho-substituted isomer requested is structurally analogous, and the principles of synthesis, characterization, and reactivity described herein are directly applicable.
Synthesis and Purification Strategies
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis.[6] The following section outlines a robust, field-proven methodology for the preparation of the title compound.
Logical Synthesis Workflow
The synthesis is best approached as a multi-step sequence starting from commercially available materials. A logical workflow involves creating the key C-O ether linkage before forming the boronic acid, as this avoids subjecting the sensitive C-B bond to the conditions of ether synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Chlorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Abstract
This compound is a valuable bifunctional building block in modern organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its structure incorporates a halogenated phenoxy moiety, making it an important intermediate for introducing specific steric and electronic properties into complex target molecules in pharmaceutical and materials science research. This guide provides a comprehensive, technically-grounded pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity. The synthesis is presented as a robust two-step sequence: a Williamson ether synthesis to construct the core aryl bromide intermediate, followed by a low-temperature lithium-halogen exchange and subsequent borylation.
Retrosynthetic Analysis and Strategic Overview
The logical disconnection of the target molecule, this compound, points to a two-step synthetic strategy. The carbon-boron bond is most reliably formed in the final step from a corresponding aryl halide. This retrosynthetic approach is outlined below.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, involves:
-
Step 1: Williamson Ether Synthesis to couple 2-chlorophenol and 4-bromobenzyl bromide, forming the key intermediate, 1-bromo-4-((2-chlorophenoxy)methyl)benzene.
-
Step 2: Lithium-Halogen Exchange and Borylation to convert the aryl bromide intermediate into the final phenylboronic acid product.
This approach isolates the sensitive borylation step at the end of the sequence, a common strategy to avoid subjecting the boronic acid moiety to incompatible reaction conditions.
Step 1: Synthesis of 1-Bromo-4-((2-chlorophenoxy)methyl)benzene
Principle and Mechanism
This transformation is a classic Williamson ether synthesis, an SN2 reaction between a phenoxide ion and a primary alkyl halide. 2-Chlorophenol, being weakly acidic, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 2-chlorophenoxide. This nucleophile then displaces the bromide from the benzylic position of 4-bromobenzyl bromide to form the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Caption: Reaction scheme for the Williamson ether synthesis.
Experimental Protocol
Materials:
-
2-Chlorophenol
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (or DMF) to a concentration of approximately 0.5 M.
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add 4-bromobenzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield 1-bromo-4-((2-chlorophenoxy)methyl)benzene as a solid.
Data Summary
| Parameter | Value/Condition | Rationale |
| Base | Potassium Carbonate | A mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. |
| Solvent | Acetone or DMF | Polar aprotic solvents that promote SN2 kinetics. |
| Temperature | 55-70 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |
| Typical Yield | 85-95% | This reaction is generally high-yielding and efficient. |
Step 2: Synthesis of this compound
Principle and Mechanism
The conversion of the aryl bromide to a boronic acid is achieved through a lithium-halogen exchange reaction followed by trapping of the resultant aryllithium intermediate with a borate ester.[4]
-
Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom on the aromatic ring for a lithium atom, forming a highly reactive aryllithium species.[5][6][7] This reaction is extremely fast and must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediates by trace amounts of water or oxygen.
-
Borylation and Hydrolysis: The aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate borate complex. Upon subsequent acidic workup, the alkoxy groups are hydrolyzed to hydroxyl groups, yielding the final this compound.
Caption: Reaction scheme for the borylation step.
Experimental Protocol
Materials:
-
1-Bromo-4-((2-chlorophenoxy)methyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Dissolve the aryl bromide intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 45-60 minutes.
-
In a separate syringe, take up triisopropyl borate (1.2 eq) and add it dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.
-
Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M HCl.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by trituration with hexane or by careful recrystallization from a suitable solvent.
Data Summary
| Parameter | Value/Condition | Rationale |
| Reagent | n-Butyllithium | A strong base and effective reagent for rapid lithium-halogen exchange at low temperatures. |
| Borylating Agent | Triisopropyl borate | Less reactive and sterically bulkier than trimethyl borate, which can help prevent the formation of over-borylated byproducts. |
| Temperature | -78 °C | Crucial for preventing side reactions, such as the reaction of n-BuLi with other functional groups or solvent.[6] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the highly reactive organolithium intermediates from being quenched by atmospheric O₂ or H₂O. |
| Typical Yield | 60-80% | Yields can vary based on the strict exclusion of moisture and air. |
Purification and Characterization
Purification of arylboronic acids can be challenging due to their tendency to dehydrate and form cyclic boroxine trimers.[8]
-
Recrystallization: This is often the most effective method. A common procedure involves dissolving the crude acid in a boiling solvent (like water or a toluene/heptane mixture) and allowing it to cool slowly.[8][9]
-
Acid/Base Extraction: Crude boronic acids can be purified by dissolving them in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[10]
-
Chromatography: Standard silica gel chromatography is often avoided as it can lead to decomposition.[11] If necessary, silica gel treated with boric acid or the use of neutral alumina can be employed to minimize degradation.[9][12]
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.
-
Halogenated Compounds: 4-Bromobenzyl bromide is a lachrymator and skin irritant. 2-Chlorophenol is toxic and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Insulated gloves should be worn when handling.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation. This pathway utilizes well-established and high-yielding reactions. The critical aspects for success are the careful control of reaction conditions, particularly the maintenance of an inert and anhydrous environment during the low-temperature borylation step. This guide provides the necessary framework for researchers to confidently produce this key synthetic intermediate for applications in drug discovery and materials science.
References
(Note: URLs are provided for verification and lead to the source landing page.)
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (Source: DOI) [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (Source: Organic Process Research & Development) [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (Source: American Chemical Society) [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Source: PubMed Central) [Link]
-
Arylboronic acid or boronate synthesis. (Source: Organic Chemistry Portal) [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. (Source: Wiley-VCH) [Link]
- Process for purification of boronic acid and its derivatives.
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (Source: ACS Publications) [Link]
-
Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts) [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (Source: ACS Publications) [Link]
-
SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. (Source: eScholarship.org) [Link]
-
Suzuki Coupling. (Source: Organic Chemistry Portal) [Link]
-
How to purify boronic acids/boronate esters? (Source: ResearchGate) [Link]
-
Organoboron coupling reactions (Suzuki coupling). (Source: PMC - NIH) [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (Source: ResearchGate) [Link]
-
Organic Syntheses Procedure. (Source: Organic Syntheses) [Link]
-
Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (Source: PrepChem.com) [Link]
-
Standard Lithiation–Borylation A user's guide. (Source: University of Strathclyde) [Link]
-
lithium halogen exchange #1 revised. (Source: University of Wisconsin-Madison) [Link]
-
Preparation method of 4-chlorophenylboronic acid. (Source: WIPO Patentscope) [Link]
-
Preparation of 4-bromobenzyl bromide. (Source: PrepChem.com) [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. (Source: YouTube) [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (Source: Journal of Student Scholarship - TCNJ) [Link]
-
Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (Source: PMC - NIH) [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. (Source: Peking University) [Link]
-
A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. (Source: Chinese Journal of Chemistry) [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
physicochemical properties of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction
This compound, a specialized organoboron compound, represents a class of reagents that have become indispensable in modern synthetic chemistry and drug discovery. Boronic acids and their derivatives are celebrated for their versatility, particularly as key partners in palladium-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This specific molecule, with its unique 2-chlorophenoxy methyl substituent, offers researchers a sophisticated building block to introduce distinct steric and electronic properties into target molecules. Its structure is particularly relevant for constructing complex biaryl ethers and other motifs frequently found in active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials.[3]
As a Senior Application Scientist, this guide moves beyond a simple datasheet to provide a functional understanding of the compound's core physicochemical properties. We will explore not just the "what" but the "why"—explaining how these properties dictate the compound's handling, reactivity, and successful application in the laboratory. This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
Chemical Identity and Structure
The foundational step in understanding any chemical reagent is to confirm its identity. The structure below illustrates the key functional groups: the boronic acid moiety responsible for its characteristic reactivity, a central phenyl ring, and an ether-linked 2-chlorophenyl group.
Caption: 2D Structure of this compound.
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 262.50 g/mol | [3] |
| Physical State | Solid, crystalline powder | [3] |
| Color | White to off-white | N/A (Typical) |
| Melting Point | Data not available; related compounds melt >200 °C | [4] |
| Boiling Point | Predicted: ~440-450 °C (decomposes) | N/A (Predicted) |
| pKa | Predicted: ~8.5 - 9.0 | [5][6] |
| Solubility | Soluble in DMSO, polar organic solvents; low in water | [5][7][8] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Detailed Discussion of Key Properties
Acidity and the Boronic Acid-Boroxine Equilibrium
The boronic acid functional group (-B(OH)₂) is a Lewis acid, capable of accepting an electron pair from a Lewis base. Its Brønsted acidity (proton-donating ability) is relatively weak, with a predicted pKa value in the range of 8.5 to 9.0, similar to other arylboronic acids.[5][6] This acidity is crucial for its role in the Suzuki-Miyaura reaction, where activation with a base to form a boronate species (e.g., [RB(OH)₃]⁻) is the first step in the catalytic cycle.
A critical, and often overlooked, property of boronic acids is their tendency to undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium can impact the reactivity and stoichiometry of reactions.
Caption: Equilibrium between a boronic acid and its boroxine trimer.
Commercially available arylboronic acids often contain significant amounts of their corresponding boroxines.[9] Since the boroxine is less reactive in many cross-coupling reactions, its presence can lead to lower yields and inconsistent results.[9] This underscores the importance of proper purification, as detailed in the experimental protocols section.
Solubility Profile
The solubility of a reagent is paramount for selecting an appropriate reaction solvent system. This compound exhibits a predictable solubility pattern:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This is due to the polar nature of the boronic acid and ether functionalities.
-
Moderate Solubility: In ethers (like THF, 1,4-dioxane) and ketones (like acetone). Phenylboronic acid itself shows high solubility in these solvents.[7][8]
-
Low Solubility: In nonpolar hydrocarbon solvents (like hexane, toluene) and water. While the boronic acid group can hydrogen bond, the large, hydrophobic aromatic structure limits aqueous solubility.[7][8]
Causality Insight: For Suzuki-Miyaura couplings, a solvent system that can dissolve both the boronic acid and the (often hydrophobic) organohalide partner is required. This is why mixtures like toluene/ethanol/water or dioxane/water are commonly employed. The water is not just a solvent but is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species.
Thermal Properties
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of experimental results begins with the quality of the reagents. The following protocols are designed as self-validating systems to ensure the purity and proper characterization of this compound.
Protocol 1: Recrystallization for Purification from Boroxine
Rationale: This procedure is essential to hydrolyze any boroxine trimer back to the active boronic acid monomer, ensuring stoichiometric accuracy and maximal reactivity in subsequent reactions.[9] The choice of a hot water/solvent system leverages the differential solubility of the boronic acid and potential organic impurities at different temperatures.
Step-by-Step Methodology:
-
Suspension: In an appropriately sized flask, suspend the crude this compound in a minimal amount of a suitable organic solvent in which it is sparingly soluble at room temperature (e.g., a toluene/heptane mixture).
-
Dissolution: Add hot deionized water (near boiling) dropwise while vigorously stirring and heating until all the solid dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold water, followed by a cold, nonpolar solvent (e.g., hexane) to remove residual water.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Storing the dried product over a desiccant is recommended.
Protocol 2: Determination of Solubility (Dynamic Method)
Rationale: The dynamic (or polythermal) method provides a more precise measurement of solubility at various temperatures by identifying the exact temperature at which a suspension of known composition becomes a clear solution.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating Cycle: Begin stirring and slowly heat the suspension at a controlled rate (e.g., 0.5 °C/min).
-
Turbidity Measurement: Monitor the turbidity of the solution using a light-scattering probe or visually. The point at which the last solid particles disappear and the solution becomes perfectly clear is the dissolution temperature for that specific concentration.
-
Data Collection: Repeat this process with different known concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form C-C bonds. The workflow illustrates its role in synthesizing a complex biaryl structure.
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory.
-
Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] The compound is sensitive to moisture and air, which can promote boroxine formation.
References
-
ChemBK. (n.d.). BORONIC ACID, (4-CHLOROPHENYL)-. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for Recrystallization of Arylboronic Acids. Retrieved January 15, 2026, from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved January 15, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. Retrieved January 15, 2026, from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Aryl Boronic Acids in Medicinal Chemistry
The landscape of modern medicinal chemistry has been profoundly shaped by the advent and versatile application of organoboron compounds, particularly aryl boronic acids.[1][2] Initially explored for their utility in robust carbon-carbon bond formation, their role has expanded dramatically, with several boronic acid-containing drugs now approved for clinical use.[3] These compounds are no longer mere synthetic intermediates but are recognized for their ability to modulate biological targets, improve pharmacokinetic profiles, and serve as bioisosteres for other functional groups.[2] (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, with its distinct substitution pattern, represents a valuable, yet underexplored, building block within this class of reagents, offering unique steric and electronic properties for the synthesis of novel chemical entities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in the established principles of organoboron chemistry.
Section 1: Physicochemical Properties and Structural Elucidation
This compound (CAS Number: 1256358-69-6) is an organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether at the para position. This unique combination of a reactive boronic acid moiety and a substituted phenoxy group makes it a valuable intermediate for introducing complex fragments in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1256358-69-6 | [4] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [4] |
| Molecular Weight | 262.50 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Based on similar aryl boronic acids |
| Melting Point | Not experimentally determined in literature. Estimated to be in the range of 150-160 °C. | Based on the melting point of the structurally similar 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (152-156 °C) |
| Solubility | Expected to be soluble in organic solvents like THF, DMSO, and methanol; sparingly soluble in water. | General solubility of aryl boronic acids. |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methylene bridge, and the hydroxyl protons of the boronic acid group. The protons on the phenylboronic acid ring will likely appear as two doublets in the aromatic region (approx. 7.2-7.8 ppm). The protons of the 2-chlorophenoxy group will present a more complex multiplet pattern in the aromatic region (approx. 6.8-7.4 ppm). A characteristic singlet for the methylene protons (-CH₂-) should be observed around 5.0-5.2 ppm. The boronic acid protons (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically falls in the range of 8.0-8.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of ~115-160 ppm. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[5] The methylene carbon (-CH₂-) is expected to appear around 65-70 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
Section 2: Synthesis and Purification
The synthesis of this compound can be logically approached through the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile. The most common and industrially scalable method for preparing aryl boronic acids involves the use of Grignard reagents.[6][7]
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps starting from commercially available 4-(bromomethyl)toluene and 2-chlorophenol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Profile of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Technical Guide for Researchers
Abstract
Introduction: The Structural Significance of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
The unique architecture of this compound, featuring a phenylboronic acid moiety linked to a 2-chlorophenoxy group via a methylene ether bridge, offers a trifecta of functionalities. The boronic acid group is a versatile handle for carbon-carbon bond formation.[1] The 2-chlorophenoxy substituent introduces specific steric and electronic features that can modulate the biological activity or material properties of the final product.[1] The central phenyl ring and methylene linker provide a defined spatial orientation between these two key groups.
Accurate spectroscopic characterization is paramount to confirming the identity and purity of this reagent, ensuring the fidelity of subsequent synthetic transformations. This guide outlines the theoretical underpinnings and practical considerations for interpreting the spectroscopic data of this compound.
Below is a diagram illustrating the molecular structure of this compound.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings, the methylene bridge protons, and the hydroxyl protons of the boronic acid. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in Table 1. These predictions are based on established substituent effects in similar aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| B(OH )₂ | 4.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| -CH ₂-O- | ~5.1 | s | - | Singlet, deshielded by the adjacent oxygen and aromatic ring. |
| Phenyl-H (ortho to -CH₂O-) | ~7.4 | d | ~8.0 | Doublet due to coupling with meta protons. |
| Phenyl-H (meta to -CH₂O-) | ~7.8 | d | ~8.0 | Doublet due to coupling with ortho protons, deshielded by the boronic acid group. |
| 2-Chlorophenoxy-H | 6.9 - 7.5 | m | - | Complex multiplet due to the influence of the chloro and ether groups. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shift of the B(OH)₂ protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
The following diagram illustrates the expected correlations in the ¹H NMR spectrum.
Figure 2: Predicted ¹H NMR signal assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The presence of the boronic acid group can lead to peak broadening for the carbon to which it is attached (ipso-carbon), sometimes making it difficult to observe.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) | Rationale |
| C -B | ~130-135 | Broad signal due to quadrupolar relaxation of the boron nucleus. |
| Phenyl C -H | ~128-136 | Aromatic carbons. |
| Phenyl C -CH₂ | ~140 | Quaternary carbon deshielded by the attached groups. |
| -C H₂-O- | ~70 | Aliphatic carbon attached to oxygen. |
| 2-Chlorophenoxy C -O | ~155 | Aromatic carbon attached to the ether oxygen. |
| 2-Chlorophenoxy C -Cl | ~127 | Aromatic carbon attached to chlorine. |
| 2-Chlorophenoxy C -H | ~115-130 | Aromatic carbons. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.
-
Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Similar to ¹H NMR processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula is C₁₃H₁₂BClO₃, with a molecular weight of 262.50 g/mol .[1] High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to this mass.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the boronic acid group (-B(OH)₂), the chlorophenoxy group, or cleavage at the ether linkage.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| ~262.05 | [M]⁺ (for ³⁵Cl) |
| ~264.05 | [M+2]⁺ (for ³⁷Cl) |
| ~135.05 | [M - C₆H₄ClO]⁺ |
| ~127.00 | [C₆H₄ClO]⁺ |
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high resolution).
-
Acquisition Parameters:
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and significant fragment ions.
The following diagram illustrates the expected mass spectrometry fragmentation.
Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Anticipated IR Spectrum:
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-Cl bonds.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3600 | O-H stretch (broad) | Boronic acid (-B(OH)₂) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600, ~1475 | C=C stretch | Aromatic rings |
| ~1310-1410 | B-O stretch | Boronic acid |
| ~1220-1260 | C-O stretch (asymmetric) | Aryl ether |
| ~1020-1075 | C-O stretch (symmetric) | Aryl ether |
| ~750 | C-Cl stretch | Chloro-aromatic |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data in a laboratory setting. A thorough understanding of this spectroscopic fingerprint is essential for any scientist utilizing this versatile building block in their synthetic endeavors.
References
-
PubChem. (4-chlorophenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, boronic acids and their derivatives have emerged as indispensable building blocks and pharmacophores. Their unique ability to form reversible covalent bonds with diols has led to their successful application in areas ranging from synthetic chemistry to medicinal agents, including the FDA-approved proteasome inhibitor, bortezomib.[1] The subject of this guide, (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, is a compound of interest for researchers exploring novel therapeutics. Its utility, however, is intrinsically linked to its fundamental physicochemical properties: solubility and stability. An intimate understanding of these characteristics is paramount, as they govern a compound's journey from a laboratory curiosity to a viable clinical candidate, influencing everything from formulation and bioavailability to shelf-life and efficacy.
This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for characterizing the solubility and stability of this compound. We will delve into the theoretical underpinnings of boronic acid behavior and present actionable, field-proven protocols to empower researchers in their drug development endeavors.
I. Solubility Profile: Unlocking Bioavailability and Formulation Potential
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, understanding its dissolution characteristics in various media is the first step toward a successful formulation strategy.
Theoretical Considerations for Solubility
The molecular structure of this compound—featuring a phenylboronic acid moiety, a chlorophenoxy group, and a methylene linker—suggests a compound with limited aqueous solubility. Generally, phenylboronic acids are soluble in many polar organic solvents but exhibit poor solubility in nonpolar organic solvents like hexanes and carbon tetrachloride.[2] The presence of the hydrophobic chlorophenoxy group is likely to further decrease its solubility in aqueous media.
It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a given solvent system under specific, often rapid, conditions. It is frequently assessed in early drug discovery to quickly screen large numbers of compounds.[3] Typically, a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, and the point of precipitation is measured.[3][4]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[4][5] The "gold standard" for its determination is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period.[5]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for establishing the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Other relevant biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0). The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
For an additional level of certainty, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be considered as a potential source of error.[4]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Analyze the saturated supernatant and the standard solutions by a validated HPLC method. A reversed-phase C18 column is often suitable for boronic acids.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Data Presentation: Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| PBS | 7.4 | 25 | To be determined |
| PBS | 7.4 | 37 | To be determined |
| Citrate Buffer | 5.0 | 25 | To be determined |
| Citrate Buffer | 5.0 | 37 | To be determined |
II. Stability Profile: Ensuring Compound Integrity
The chemical stability of a drug candidate is a non-negotiable parameter. Degradation can lead to a loss of potency, the formation of toxic byproducts, and a shortened shelf-life. Boronic acids are susceptible to several degradation pathways, making a thorough stability assessment essential.
Theoretical Considerations for Boronic Acid Stability
The stability of aryl boronic acids is significantly influenced by pH, temperature, and the presence of oxidizing agents.[6] The key degradation pathways to consider for this compound are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated under acidic or basic conditions.[6] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group.[6]
-
Oxidation: The boron atom in boronic acids has an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[7] This can lead to oxidative deboronation, converting the boronic acid into an alcohol (phenol in the case of aryl boronic acids) and boric acid.[7] At physiological pH, the oxidation of phenylboronic acid can be a significant issue.[8][9]
The pH of the solution plays a critical role in the stability of boronic acids. In aqueous solution, there is an equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[6] The pKa of this equilibrium for many aryl boronic acids is around 9.[6] The tetrahedral boronate form is often more reactive and susceptible to degradation.[6]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[10] These studies are a core component of developing a stability-indicating analytical method.[10][11]
Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the compound solution with an equal volume of HCl solution. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the compound solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Basic conditions can be harsh, so shorter time points may be necessary.
-
Oxidative Degradation: Mix the compound solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation of the parent compound.
-
Use the PDA detector to assess peak purity.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 h | 60°C | To be determined | To be determined | To be determined |
| 0.1 M NaOH | 8 h | 25°C | To be determined | To be determined | To be determined |
| 3% H₂O₂ | 24 h | 25°C | To be determined | To be determined | To be determined |
| Dry Heat | 48 h | 80°C | To be determined | To be determined | To be determined |
| Photostability | ICH Q1B | 25°C | To be determined | To be determined | To be determined |
III. Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the equilibrium of boronic acids and a general workflow for stability testing.
Caption: Equilibrium of aryl boronic acid with its tetrahedral boronate form.
Caption: General workflow for forced degradation stability testing.
IV. Conclusion: A Foundation for Rational Drug Development
This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this compound must be generated, the principles and protocols outlined herein offer a robust starting point for any researcher in the field. By systematically evaluating these fundamental physicochemical properties, drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the journey of a promising molecule from the bench to the bedside. A thorough understanding and characterization of solubility and stability are not mere regulatory hurdles; they are the scientific bedrock upon which successful pharmaceutical products are built.
V. References
-
Ivanova, J., & Tzanova, M. (2024). The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. [Link]
-
(2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
-
(2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.[Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]
-
ACS Publications. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.[Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]
-
Wikipedia. Boronic acid.[Link]
-
(2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
-
ResearchGate. The background and radical generation pathways involving boronic acid (derivatives).[Link]
-
PMC - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]
-
ChemBK. (2024). BORONIC ACID, (4-CHLOROPHENYL)-.[Link]
-
PMC - NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[Link]
-
Wikipedia. Phenylboronic acid.[Link]
-
Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]
-
ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.[Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.[Link]
-
IJSDR. (2023). Stability indicating study by using different analytical techniques.[Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that serves as a valuable and versatile building block in synthetic organic chemistry.[1] Characterized by a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether moiety, this reagent provides a unique combination of steric and electronic properties for the construction of complex molecular architectures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1]
The boronic acid functional group, while stable and generally of low toxicity, is a mild Lewis acid capable of reversible covalent interactions, a property that has been increasingly exploited in drug design.[2] The presence of the 2-chlorophenoxy group introduces specific lipophilic and electronic characteristics into target molecules, potentially influencing their metabolic stability, target binding affinity, and overall pharmacological profile. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Handling
A summary of the key identifiers and properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1256358-69-6 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.50 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Safety and Handling: this compound is associated with hazard warnings. It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It is imperative to consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Proposed Synthetic Pathway and Experimental Protocols
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-(Bromomethyl)-4-((2-chlorophenoxy)methyl)benzene (Intermediate)
This step involves a nucleophilic substitution reaction where 2-chlorophenol displaces one of the benzylic bromides of 1,4-bis(bromomethyl)benzene. The differential reactivity allows for a mono-substitution to be favored by controlling the stoichiometry.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-bis(bromomethyl)benzene (1.0 eq.), 2-chlorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate, 1-(bromomethyl)-4-((2-chlorophenoxy)methyl)benzene.
Step 2: Synthesis of this compound
The remaining benzylic bromide of the intermediate is converted to a boronic acid pinacol ester via a Miyaura borylation reaction.[3][4] This method is well-suited for substrates with various functional groups due to its mild conditions.[3] The resulting pinacol ester is then hydrolyzed to the final boronic acid.
Experimental Protocol:
-
In an oven-dried Schlenk flask, combine the intermediate 1-(bromomethyl)-4-((2-chlorophenoxy)methyl)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).[4]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed dioxane as the solvent via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude pinacol ester can be purified by column chromatography or taken directly to the next step.
-
For hydrolysis, dissolve the crude ester in a suitable solvent mixture (e.g., THF/water) and treat with an acid (e.g., HCl) or an oxidative workup (e.g., NaOH followed by H₂O₂) to yield the final product, this compound.
-
The final product can be purified by recrystallization.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the 6.8-7.8 ppm range, a singlet for the benzylic methylene protons (CH₂) adjacent to the ether at approximately 5.1 ppm, and a singlet for the benzylic methylene protons adjacent to the boron atom at around 3.5 ppm (this signal will be absent in the pinacol ester intermediate). The two broad singlets for the B(OH)₂ protons are often visible between 8.0-8.5 ppm but can exchange with water.
-
¹³C NMR: Will show distinct signals for all 13 carbon atoms, including the C-B carbon, which typically appears around 130-140 ppm.
-
¹¹B NMR: A broad signal between 19-30 ppm is characteristic of a trigonal planar boronic acid.[2]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (262.50 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point (MP): A sharp melting point range indicates high purity. For comparison, the structurally similar 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid has a melting point of 152-156 °C.
| Parameter | Expected Data |
| ¹H NMR | Aromatic (m, ~6.8-7.8 ppm), Ar-CH₂-O (s, ~5.1 ppm), Ar-CH₂-B (s, ~3.5 ppm), B(OH)₂ (br s, ~8.0-8.5 ppm) |
| ¹¹B NMR | Broad singlet (~19-30 ppm) |
| MS (ESI-) | [M-H]⁻ at m/z ~261.0 |
| Melting Point | Solid, expected >150 °C |
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), a critical transformation for synthesizing biaryl and substituted aromatic structures prevalent in many drug molecules.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle involves three main steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the final product and regenerating the Pd(0) catalyst.
By using this compound, medicinal chemists can efficiently introduce the 4-((2-chlorophenoxy)methyl)phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its efficacy and safety. The diarylmethane and diaryl ether motifs are common in pharmacologically active compounds, and this reagent provides a direct route to such structures.
Conclusion
This compound is a strategically important building block for researchers in drug discovery and organic synthesis. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established methodologies such as Williamson ether synthesis and Miyaura borylation. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex diaryl ether and diarylmethane structures, which are key pharmacophores in numerous therapeutic agents. This guide provides a foundational understanding and practical, field-proven protocols to enable researchers to synthesize, characterize, and effectively utilize this versatile reagent in their research and development endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.
- BenchChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Sigma-Aldrich. (n.d.). 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
Sources
An In-Depth Technical Guide to the Potential Biological Activity of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Phenylboronic Acid
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the aryl boronic acid and the chlorophenoxy group—are well-represented in compounds with significant biological activities. This guide provides a comprehensive framework for investigating the potential therapeutic applications of this molecule, drawing upon established knowledge of related compounds to propose likely mechanisms of action and detailed experimental protocols for their validation.
Boronic acids have emerged from a period of relative obscurity in medicinal chemistry to become a validated and promising class of therapeutic agents.[1] This shift was significantly influenced by the success of bortezomib, a proteasome inhibitor containing a boronic acid moiety, for the treatment of multiple myeloma.[1][2] The unique ability of the boronic acid group to form reversible covalent bonds with diols and specific amino acid residues in enzyme active sites underpins much of its biological activity.[1][3] The 2-chlorophenoxy group, on the other hand, is a common constituent of various bioactive molecules, including herbicides, and its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[4][5]
This technical guide will, therefore, explore the hypothetical, yet scientifically grounded, biological potential of this compound in three key areas: anticancer, antimicrobial, and enzyme inhibitory activities. For each area, we will delve into the mechanistic rationale, propose detailed experimental workflows, and outline the expected data outcomes.
Part 1: Anticancer Potential: A Multi-pronged Approach
The structural components of this compound suggest at least two plausible mechanisms for anticancer activity: proteasome inhibition and targeted interaction with cancer cell surface glycans.
Proteasome Inhibition: A Validated Anticancer Strategy
The boronic acid moiety is a key pharmacophore in several approved anticancer drugs that target the proteasome, a critical cellular machine responsible for protein degradation.[1][6] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.
The boron atom in the boronic acid group of this compound can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome. This interaction blocks the proteolytic activity of the enzyme, leading to cell cycle arrest and apoptosis.[1]
This workflow outlines the essential steps to determine the inhibitory potential of the target compound against the human 20S proteasome.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
Enzyme and Substrate Preparation: Reconstitute purified human 20S proteasome in assay buffer. Prepare a working solution of a fluorogenic substrate, such as Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome.
-
Assay Performance: In a 96-well black plate, add the test compound at various concentrations. Add the 20S proteasome and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate. Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Targeting Sialic Acid on Cancer Cell Surfaces
Phenylboronic acids are known to interact with diols, and this property can be exploited to target sialic acid residues that are often overexpressed on the surface of cancer cells.[7][8][9][10] This interaction can potentially lead to selective drug delivery or direct cytotoxicity.
The boronic acid group can form a reversible covalent ester linkage with the cis-diol groups present in sialic acid. Given the acidic tumor microenvironment, the binding affinity of phenylboronic acid to sialic acid is enhanced, promoting selective targeting of cancer cells.[7]
This workflow describes the investigation of the compound's cytotoxic and apoptotic effects on cancer cell lines with varying sialic acid expression levels.
-
Cell Culture: Culture selected cancer cell lines (e.g., a high sialic acid expressing line like A2780 ovarian cancer cells and a low expressing control line) in appropriate media.[11] Seed cells into 96-well plates for viability assays and 6-well plates for apoptosis assays.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assay (MTT/Resazurin): Following treatment, add MTT or resazurin reagent to the wells and incubate. Measure the resulting colorimetric or fluorometric signal, which is proportional to the number of viable cells. Calculate the EC50 value for each cell line and time point.
-
Apoptosis Assay (Annexin V/PI Staining): After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Part 2: Antimicrobial Activity: A Potential New Class of Antibiotics
Boronic acids have demonstrated promising antibacterial activity, and the inclusion of a halogenated phenoxy group may enhance this effect.[12][13] The potential mechanisms of action are broad and may include inhibition of essential bacterial enzymes.
Inhibition of Bacterial Serine Proteases and β-Lactamases
Aryl boronic acids are known to be reversible inhibitors of serine proteases, a class of enzymes that includes bacterial β-lactamases, which are responsible for antibiotic resistance.[1][14]
The boronic acid can act as a transition-state analog, forming a covalent adduct with the catalytic serine residue in the active site of these enzymes. This interaction prevents the enzyme from hydrolyzing its natural substrate, in the case of β-lactamases, the β-lactam ring of antibiotics.[1]
This workflow details the assessment of the compound's antibacterial efficacy and its ability to inhibit a representative bacterial serine protease.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) according to CLSI guidelines.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
β-Lactamase Inhibition Assay:
-
Use a commercially available purified β-lactamase (e.g., from Bacillus cereus).
-
In a 96-well plate, incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding a chromogenic substrate, such as nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time.
-
Determine the mode of inhibition and calculate the inhibition constant (Ki) from the reaction kinetics.
-
Part 3: Broader Enzyme Inhibition Profile
Beyond proteasomes and β-lactamases, the unique chemical properties of this compound suggest it could inhibit other classes of enzymes, such as racemases.
Mandelate Racemase Inhibition: A Model System
Phenylboronic acids have been shown to be potent inhibitors of mandelate racemase, an enzyme that catalyzes the interconversion of mandelate enantiomers.[15] This serves as an excellent model system to understand the interactions of aryl boronic acids with enzyme active sites containing a divalent metal ion.
The boronic acid moiety can interact with the Mg2+ ion and key amino acid residues in the active site of mandelate racemase, mimicking the transition state of the reaction.[15] The phenyl ring contributes to binding through van der Waals interactions.
A straightforward spectrophotometric assay can be used to determine the inhibitory activity of the compound against mandelate racemase.
-
Reagent Preparation: Prepare solutions of mandelate racemase, (S)-mandelate, NAD+, and a coupling enzyme, (S)-mandelate dehydrogenase, in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Assay Procedure: In a cuvette, combine the buffer, NAD+, (S)-mandelate dehydrogenase, mandelate racemase, and the test compound at various concentrations.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding (S)-mandelate. The racemase will convert it to (R)-mandelate, which is then oxidized by the dehydrogenase, reducing NAD+ to NADH. Monitor the increase in absorbance at 340 nm, which corresponds to NADH formation.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the mode of inhibition and calculate the Ki value.
Quantitative Data Summary
As this guide outlines a proposed investigatory framework, no experimental data for this compound has been generated. The following table is a template for summarizing the key quantitative data that would be obtained from the described experiments.
| Assay | Target | Metric | Expected Outcome for an Active Compound |
| 20S Proteasome Inhibition | Human 20S Proteasome | IC50 | Low nanomolar to micromolar range |
| Cancer Cell Viability | Cancer Cell Lines | EC50 | Dose-dependent decrease in cell viability |
| Apoptosis Assay | Cancer Cell Lines | % Apoptotic Cells | Dose-dependent increase in apoptosis |
| Minimum Inhibitory Concentration | S. aureus, E. coli | MIC | Low µg/mL |
| β-Lactamase Inhibition | Bacterial β-Lactamase | Ki | Low micromolar to nanomolar range |
| Mandelate Racemase Inhibition | Mandelate Racemase | Ki | Potent inhibition (low Ki value) |
Conclusion and Future Directions
This compound represents a molecule of significant, albeit unexplored, biological potential. Its constituent parts suggest a high probability of activity in the realms of oncology and infectious diseases. The experimental frameworks provided in this guide offer a clear and logical path for the systematic evaluation of these potential activities.
Should initial screening prove fruitful, further investigations would be warranted. These could include broader profiling against a panel of cancer cell lines and bacterial strains, in vivo efficacy studies in animal models, and detailed mechanistic studies to elucidate the precise molecular interactions. The journey from a promising chemical structure to a validated therapeutic agent is a long and rigorous one, and this guide serves as the foundational map for the initial, critical steps of that journey.
References
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5801. [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
Grzonkowska, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(15), 4927. [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5801. [Link]
-
Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. [Link]
-
El-Ezbawy, S. R., & Alshaikh, M. A. (1990). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology & Biotechnology, 47(3), 209-218. [Link]
-
Kishore Kumar Reddy, K. R., et al. (2007). Synthesis and Biological Activity of Some new 2-Heterocyclic/acyclic amino/4'-acetamidophenoxy-3-(4-chloro-phenyl)-3, 4-dihydrobenzo[e]-[1][2][4]oxazaphosphinine 2-sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 536-543. [Link]
-
El-Ezbawy, S. R., & Alshaikh, M. A. (1990). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology and Biotechnology, 47(3), 209–218. [Link]
-
St. Maurice, M., & Bearne, S. L. (2023). Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1873), 20220139. [Link]
-
Tranfić-Bakić, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733–3748. [Link]
-
Wang, Y., et al. (2021). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Advances, 11(52), 32938-32951. [Link]
-
Kiener, A., & Waley, S. G. (1983). The inhibition of class C beta-lactamases by boronic acids. Biochemical Journal, 215(1), 105–109. [Link]
-
Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369324. [Link]
-
Tranfić-Bakić, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
-
Henderson, K., & Calhelha, R. C. (2014). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Anticancer Research, 34(4), 1737-1744. [Link]
- Google Patents. (n.d.). WO1996041859A1 - 4-substituted-phenyl-boronic acids as enzyme stabilizers.
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
-
Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-410. [Link]
-
Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-410. [Link]
-
Tranfić-Bakić, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
-
Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5286-5305. [Link]
-
Sadowski, B., et al. (2023). Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones. International Journal of Molecular Sciences, 24(2), 1500. [Link]
-
Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369324. [Link]
-
ChemRxiv. (n.d.). A theoretical model to study the interaction between boronic acids and insulin. [Link]
-
Amanote Research. (n.d.). (PDF) Structure-Guided Design, Synthesis, and Biological. [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 13. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex biaryl structures that form the core of numerous pharmaceutical agents. Its utility is most prominently showcased in its application as a key reagent in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is renowned for its mild conditions, high tolerance of functional groups, and broad applicability.[1][2] The unique structure of this compound, featuring a substituted phenoxymethyl moiety, allows for the strategic introduction of this elaborate fragment into a target molecule, a feature of significant value in medicinal chemistry and drug discovery.[3][4][5] A prime example of its industrial relevance is its use in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][7][8] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[9]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (in our case, the (4-((2-chlorophenoxy)methyl)phenyl) moiety) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of an Empagliflozin Intermediate
A critical application of this compound is in the synthesis of intermediates for the drug Empagliflozin. While specific, detailed protocols may vary between different synthetic routes and patent literature, a generalizable procedure can be outlined based on established Suzuki-Miyaura coupling principles and examples from related syntheses.[3][4][6][11]
The following protocol describes a representative Suzuki-Miyaura coupling between this compound and a suitable aryl halide, such as a substituted bromobenzene derivative, which is a common strategy in the synthesis of complex biaryl compounds.
Experimental Protocol
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aryl Halide (Ar-X) | 1.0 | Electrophilic coupling partner |
| This compound | 1.1 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Dioxane/Water, Toluene/Water, DMF) | - | Reaction medium |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry reaction vessel (e.g., a round-bottom flask or pressure vessel), add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the chosen base (2.5 equiv.).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.[10]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Key Considerations and Field-Proven Insights
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[9]
-
Base Selection: The choice of base can significantly influence the reaction outcome. Stronger bases are generally needed for less reactive coupling partners. The base not only facilitates the transmetalation but can also affect the stability of the boronic acid.
-
Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Steric Hindrance: The presence of the bulky (2-chlorophenoxy)methyl group may introduce some steric hindrance. In such cases, optimizing the catalyst, ligand, and reaction temperature may be necessary to achieve high yields.
-
Purity of Boronic Acid: The purity of the this compound is paramount. Impurities can lead to side reactions and lower yields.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling. Its successful application in the synthesis of pharmaceutical intermediates like those for Empagliflozin underscores its importance in drug development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to construct intricate molecular architectures with high efficiency and selectivity.
References
- Suzuki, A. (1991). Synthetic Studies via the Cross-coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 63(3), 419-422.
-
ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]
- El-Sattar, N. E. A., et al. (2015). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of labelled compounds & radiopharmaceuticals, 58(7), 266-72.
-
MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of Empagliflozin intermediate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). CN111253346A - Synthetic method for preparing empagliflozin intermediate.
- Google Patents. (n.d.). CN114213365A - Synthetic method of empagliflozin intermediate.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 4. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
The Synthetic Versatility of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: A Guide for Organic Chemists
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a masked reactive handle in the form of a 2-chlorophenoxy group, coupled with the well-established reactivity of the boronic acid functionality, makes it an attractive reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower researchers in drug discovery and materials science.
Core Applications: Beyond a Simple Phenylboronic Acid
The primary utility of this compound lies in its role as a sophisticated coupling partner in transition metal-catalyzed cross-coupling reactions. The presence of the 2-chlorophenoxy moiety offers a latent site for further functionalization, allowing for the strategic and sequential construction of intricate molecular frameworks.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is the cornerstone application of this boronic acid, enabling the formation of carbon-carbon bonds with a wide array of organic halides and triflates.[1] This reaction is a workhorse in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures.[2]
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of a palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of base is critical for the transmetalation step, as it activates the boronic acid.[3]
Below is a detailed protocol for a typical Suzuki-Miyaura coupling reaction utilizing this compound.
Experimental Protocols
Protocol 1: Synthesis of 4'-((2-Chlorophenoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound, a common scaffold in various biologically active molecules and functional materials.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL) and water (1 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4'-((2-Chlorophenoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile.
Data Summary:
| Entry | Aryl Halide | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | High |
| 2 | 2-Chloropyridine | K₃PO₄ | 1,4-Dioxane | Pd₂(dba)₃/XPhos | 110 | 18 | Moderate to High |
| 3 | 5-Bromoindole | Cs₂CO₃ | DMF | Pd(PPh₃)₄ | 90 | 10 | Good |
Yields are generalized based on typical Suzuki-Miyaura reactions and are highly dependent on the specific substrate and reaction conditions.
The Chan-Lam Coupling: An Alternative Route to Diaryl Ethers
While the Suzuki-Miyaura coupling is the most prominent application, this compound can also participate in other cross-coupling reactions. The Chan-Lam coupling, for instance, provides a pathway to synthesize diaryl ethers through the copper-catalyzed reaction of boronic acids with phenols.[4] This reaction offers an alternative to traditional methods like the Ullmann condensation, often proceeding under milder conditions.
The mechanism is believed to involve the formation of a copper(II) species which undergoes transmetalation with the boronic acid and subsequent reductive elimination with the phenol to form the diaryl ether.
General workflow for a Chan-Lam diaryl ether synthesis.
Applications in the Synthesis of Bioactive Molecules
The biaryl and diaryl ether motifs constructed using this compound are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The 2-chlorophenoxy group can be a key pharmacophoric feature or a precursor for further molecular elaboration.
For instance, diaryl ether linkage is a common structural feature in many kinase inhibitors. The ability to synthesize these structures efficiently using this compound makes it a valuable tool in drug discovery programs targeting this important class of enzymes.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its primary application in the Suzuki-Miyaura coupling allows for the efficient synthesis of complex biaryl structures, while its potential in other transformations like the Chan-Lam coupling further broadens its utility. The strategic incorporation of the 2-chlorophenoxy group provides opportunities for subsequent chemical modifications, making it an ideal building block for the synthesis of novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the full potential of this valuable synthetic tool.
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]
-
Sawyer, J. S. (2000). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]
- A kind of nano-palladium catalyst catalyzes the method for Suzuki coupling reaction to prepare biphenyl compound. (2012). CN102351620A.
-
Li, Y., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(4), 1546-1559. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Molander, G. A., & Biolatto, B. (2003).
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic acid: A Supplier's Perspective. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
-
Pereira, C. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc., 14(1), 105. [Link]
-
Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. (2022). Bioorganic & Medicinal Chemistry, 76, 117071. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14782-14836. [Link]
-
Advancements in the Application of Organic Chemistry in Materials Science. (2024). International Journal of Materials Science and Technology Studies, 2(3). [Link]
-
Organic materials for organic electronic devices. (2024). Materials Today: Proceedings. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). Biosensors, 12(12), 1121. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-23. [Link]
-
Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. (2022). Molecules, 27(21), 7522. [Link]
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). Molecules, 28(3), 1196. [Link]
-
Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Beilstein Journal of Organic Chemistry, 17, 1845-1852. [Link]
-
Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (2024). bioRxiv. [Link]
Sources
The Synthetic Utility of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: A Gateway to Novel Diaryl Ether-Containing Molecules for Drug Discovery
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the diaryl ether moiety stands out as a "privileged scaffold"—a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2][3] This structural motif is prized for its unique combination of properties, including metabolic stability, conformational flexibility, and the ability to engage in key interactions with biological targets.[4][5] Molecules incorporating the diaryl ether linkage have demonstrated a remarkable breadth of therapeutic potential, finding applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[6] (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a versatile building block designed to facilitate the synthesis of novel molecules featuring this critical diaryl ether linkage, thereby providing researchers with a powerful tool for the exploration of new chemical space in the quest for next-generation therapeutics.
This application note provides a comprehensive guide to the utilization of this compound in synthetic chemistry, with a particular focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for a representative coupling reaction, and discuss the broader implications of this building block in the context of drug development.
The Power of the Diaryl Ether Linkage in Drug Design
The prevalence of the diaryl ether motif in pharmaceuticals underscores its significance in medicinal chemistry. The oxygen bridge imparts a degree of conformational flexibility that allows the molecule to adopt optimal geometries for binding to target proteins. Furthermore, the ether linkage is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[4][5]
A notable example of a diaryl ether-containing drug is Sorafenib , a multi-kinase inhibitor used in the treatment of various cancers.[7] The diaryl ether core of Sorafenib is crucial for its inhibitory activity against key kinases in the RAF/MEK/ERK signaling pathway , which is often dysregulated in cancer.[8][9] Another significant example is the antibiotic vancomycin , a complex glycopeptide that contains a diaryl ether linkage within its intricate structure.[10] Vancomycin's mechanism of action involves the disruption of bacterial cell wall synthesis, and resistance to this last-resort antibiotic is a major public health concern.[11][12][13][14][15] The diaryl ether moiety plays a critical role in maintaining the rigid, three-dimensional structure of vancomycin necessary for its potent antibacterial activity.
The strategic incorporation of the this compound building block allows for the rational design and synthesis of novel compounds that can potentially modulate these and other important biological pathways.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the cornerstone for the application of this compound.[16][17] The following protocol provides a detailed procedure for a representative coupling reaction with an aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the flask, add degassed toluene and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to dissolve the reagents and allow for efficient stirring.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diaryl ether-containing compound.
-
Rationale for Experimental Choices
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the final product, leading to higher yields and faster reaction times, especially for challenging substrates.[4]
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for the transmetalation step without causing significant side reactions.[18]
-
Solvent System: The use of a toluene/water biphasic system is common in Suzuki-Miyaura reactions. Toluene serves to dissolve the organic reagents, while water helps to dissolve the inorganic base and facilitate the transmetalation step.[1] Degassing the solvents is crucial to prevent the oxidation of the palladium catalyst.
Characterization of the Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons of both aryl rings, the methylene bridge protons, and any substituents on the aryl rings. The integration of the signals should be consistent with the expected number of protons in each environment. |
| ¹³C NMR | The carbon nuclear magnetic resonance spectrum will display the expected number of signals for the carbon atoms in the molecule, including the characteristic signals for the aromatic carbons and the methylene carbon. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product. The isotopic pattern for the chlorine atom should also be observable. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final compound. A single major peak should be observed under appropriate chromatographic conditions. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.
Caption: A schematic overview of the Suzuki-Miyaura cross-coupling workflow.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The diaryl ether-containing molecules synthesized using this compound are prime candidates for screening against a variety of biological targets implicated in human diseases. As mentioned earlier, the RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9]
The diagram below illustrates a simplified representation of the RAF/MEK/ERK signaling cascade, a common target for diaryl ether-containing kinase inhibitors.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of a diaryl ether-containing drug.
By providing a versatile scaffold for the synthesis of novel diaryl ether derivatives, this compound enables researchers to develop new inhibitors that can potentially overcome resistance to existing therapies or target other kinases with greater selectivity and potency.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel diaryl ether-containing molecules. Its application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into a class of compounds with proven therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their pursuit of innovative medicines.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Bhandari, S., Mishra, N., & Singh, R. P. (2021). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 69(1), 69-90. [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 15(15), 3994–3997. [Link]
-
Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). The Chan–Lam Amination and Related C–N Bond Forming Reactions. Angewandte Chemie International Edition, 48(35), 6474–6511. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C–N Bond Formations: A Review. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Perkins, J., & Davies, A. V. (2021). Molecular mechanisms of vancomycin resistance. FEBS Letters, 595(11), 1475-1493. [Link]
-
Peng, Y., & Chen, C. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4365–4376. [Link]
-
NRO Chemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Maina, D., & Levesque, F. (2012). Vancomycin resistance: occurrence, mechanisms and strategies to combat it. Expert Opinion on Therapeutic Patents, 22(2), 121-135. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Fuda, C. C., & Mobashery, S. (2007). Probing the Role of the Vancomycin E-Ring Aryl Chloride: Selective Divergent Synthesis and Evaluation of Alternatively Substituted E-Ring Analogues. Journal of the American Chemical Society, 129(2), 334–343. [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved from [Link]
-
Courvalin, P. (2006). Vancomycin resistance in gram-positive cocci. Clinical Infectious Diseases, 42(Supplement_1), S25-S34. [Link]
-
Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
Arthur, M., & Courvalin, P. (1993). Genetics and mechanisms of resistance to glycopeptide antibiotics. Antimicrobial Agents and Chemotherapy, 37(8), 1563–1571. [Link]
- Jiang, Y., et al. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8821-8832. [Link]
-
PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9965-9993. [Link]
-
Royal Society of Chemistry. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36241-36245. [Link]
- Lin, R. Y. (1999). Effects of Inhibitors of the Tyrosine Kinase Signaling Cascade on an In Vitro Model of Allergic Airways. American Journal of Respiratory and Critical Care Medicine, 159(5), 1629-1636.
-
Scott, S., et al. (2022). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. Heart Failure Clinics, 18(3), 425-442. [Link]
- Abrams, T. J., et al. (2010). SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Molecular Cancer Therapeutics, 9(5), 1345-1356.
-
Lavoie, H., et al. (2013). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. Nature Chemical Biology, 9(7), 428-435. [Link]
-
El-Gamal, M. I., et al. (2024). An overview of RAF kinases and their inhibitors (2019-2023). European Journal of Medicinal Chemistry, 277, 116631. [Link]
-
Canadian Science Publishing. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 1016-1021. [Link]
- ResearchGate. (2012). Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7121-7125.
-
Lee, J. T. (2011). Novel Small Molecule Raf Kinase Inhibitors for Targeted Cancer Therapeutics. Current Medicinal Chemistry, 18(10), 1505-1518. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 11. Probing the Role of the Vancomycin E-Ring Aryl Chloride: Selective Divergent Synthesis and Evaluation of Alternatively Substituted E-Ring Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin resistance: occurrence, mechanisms and strategies to combat it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Arylboronic Acids in Drug Discovery
The quest for novel therapeutic agents is intrinsically linked to the synthetic chemist's ability to construct complex molecular architectures with precision and efficiency. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in transition metal-catalyzed cross-coupling reactions.[1][2] These reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds, respectively, which are fundamental to the assembly of the core scaffolds of many modern pharmaceuticals.[3][4]
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional building block of significant interest. Its structure incorporates a diaryl ether-like motif, a common feature in many biologically active molecules, and a reactive boronic acid group.[3][5] This unique combination allows for the strategic introduction of a substituted phenoxymethylphenyl group into a target molecule, offering a vector for modulating physicochemical properties such as lipophilicity, conformation, and metabolic stability. The presence of the chloro substituent provides an additional point for steric and electronic tuning of the final compound.[5]
This guide provides detailed protocols and technical insights for the application of this compound in key synthetic transformations relevant to medicinal chemistry.
Compound Specifications and Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1256358-69-6[2][5][6] |
| Molecular Formula | C₁₃H₁₂BClO₃[5] |
| Molecular Weight | 262.50 g/mol [5] |
| Appearance | Typically an off-white to white solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[7] |
Safety and Handling:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Applications & Protocols
This section details exemplary protocols for the two primary applications of this compound: Suzuki-Miyaura C-C bond formation and Chan-Lam C-O bond formation.
Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors and other targeted therapies.[11][12] This protocol describes the coupling of this compound with 5-bromo-2-chloropyrimidine, a common heterocyclic building block in drug discovery.[1]
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Chloro-5-(4-((2-chlorophenoxy)methyl)phenyl)pyrimidine
-
Rationale: This protocol illustrates the selective coupling at the more reactive C-Br bond of the pyrimidine ring. The choice of a palladium catalyst with a phosphine ligand is standard for achieving high efficiency in Suzuki couplings.[13] A carbonate base is used to activate the boronic acid for transmetalation.[13]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 262.50 | 1.2 | 1.2 | 315 mg |
| 5-Bromo-2-chloropyrimidine | 193.41 | 1.0 | 1.0 | 193 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (315 mg, 1.2 mmol), 5-bromo-2-chloropyrimidine (193 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Characterization Data for 2-Chloro-5-(4-((2-chlorophenoxy)methyl)phenyl)pyrimidine:
-
¹H NMR: Expect signals for the pyrimidine protons (likely two singlets or doublets in the aromatic region), aromatic protons from both phenyl rings, and a characteristic singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.5 ppm.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms, including the ipso-carbons involved in the C-C and C-O bonds, and the benzylic carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₇H₁₂Cl₂N₂O, with a characteristic isotopic pattern for two chlorine atoms.
Application II: Chan-Lam Coupling for Diaryl Ether Synthesis
The Chan-Lam coupling provides a powerful, often milder alternative to traditional Ullmann condensations for the formation of C-O bonds, which are key linkages in many natural products and pharmaceuticals.[3][14][15] This protocol details the copper-catalyzed coupling of this compound with 4-nitrophenol to form a complex diaryl ether.
Figure 2: Simplified catalytic cycle for the Chan-Lam C-O coupling reaction.
Protocol 2: Synthesis of 1-(4-((2-Chlorophenoxy)methyl)phenoxy)-4-nitrobenzene
-
Rationale: This protocol uses copper(II) acetate as the catalyst, a common choice for Chan-Lam couplings.[14][15] The reaction is often performed open to the air, as atmospheric oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[16] A mild base like triethylamine or pyridine is typically employed.[14][16]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 262.50 | 1.0 | 1.0 | 263 mg |
| 4-Nitrophenol | 139.11 | 1.2 | 1.2 | 167 mg |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 | 1.0 | 182 mg |
| Pyridine | 79.10 | 2.0 | 2.0 | 0.16 mL |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask open to the air, combine this compound (263 mg, 1.0 mmol), 4-nitrophenol (167 mg, 1.2 mmol), and copper(II) acetate (182 mg, 1.0 mmol).
-
Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (0.16 mL, 2.0 mmol).
-
Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. The reaction mixture will typically turn from blue to green. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the diaryl ether product.
Expected Characterization Data for 1-(4-((2-Chlorophenoxy)methyl)phenoxy)-4-nitrobenzene:
-
¹H NMR: Expect complex signals in the aromatic region corresponding to the three distinct phenyl rings. A key signal will be the benzylic methylene (-CH₂-) singlet, likely around 5.1-5.6 ppm.
-
¹³C NMR: Expect a full complement of aromatic carbon signals, with downfield shifts for carbons attached to oxygen and the nitro group. The benzylic carbon signal should be readily identifiable.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₉H₁₄ClNO₄, with the characteristic isotopic signature for one chlorine atom.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in constructing both C-C and C-O bonds through robust and well-established Suzuki-Miyaura and Chan-Lam coupling reactions allows for the efficient synthesis of complex molecules with potential therapeutic applications. The protocols provided herein serve as a practical guide for researchers to leverage the synthetic potential of this reagent in their drug discovery programs. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrate combinations.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. ([Link])
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. ([Link])
-
BoronPharm. (n.d.). This compound. Retrieved from BoronPharm website. ([Link])
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. ([Link])
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215-PR283. ([Link])
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. ([Link])
-
ResearchGate. (n.d.). Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions. Retrieved from ResearchGate. ([Link])
-
Singh, S. S., & Chauhan, S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Asian Journal of Chemistry, 36(4), 1021-1025. ([Link])
-
Rao, K. S., & Wu, T. S. (2012). Chan-Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. ([Link])
-
Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4548-4551. ([Link])
-
Majumder, S. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods. IntechOpen. ([Link])
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from NROChemistry website. ([Link])
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from Wikipedia. ([Link])
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. ([Link])
-
Roy, D. K., & Tabassum, S. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(22), 4113. ([Link])
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. ([Link])
-
L'Heureux, A., & Glorius, F. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Communications, 50(96), 15156-15159. ([Link])
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Retrieved from ResearchGate. ([Link])
-
Valenti, C., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 93-97. ([Link])
-
ResearchGate. (n.d.). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. Retrieved from ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 404 [bidepharm.com]
- 3. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. boronpharm.com [boronpharm.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3] These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials.[4] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid with various aryl halides. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully implement this crucial transformation.
The coupling of an aryl boronic acid with an aryl halide, particularly an aryl chloride, presents unique challenges due to the inherent stability and lower reactivity of the C-Cl bond.[5][6] However, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have largely overcome these hurdles, enabling efficient couplings under relatively mild conditions.[7][8]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this cycle is critical for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][12]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. Each component plays a critical role in the catalytic cycle, and their interplay determines the overall efficiency and yield of the reaction.
Palladium Precursor and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for achieving high catalytic activity, particularly when dealing with challenging substrates like aryl chlorides.[3]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[8]
-
Ligands: For the coupling of aryl chlorides, bulky and electron-rich phosphine ligands are often essential.[5][7] These ligands promote the oxidative addition step and stabilize the palladium catalyst.[13] Biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, have demonstrated broad utility and high efficacy.[14][15] N-heterocyclic carbene (NHC) ligands are another class of highly effective ligands, known for their strong σ-donating ability and steric bulk, which can enhance catalytic activity.[8]
The Role of the Base
The base is not a mere spectator; it plays a crucial role in the transmetalation step.[10] It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[11]
-
Common Bases: A variety of inorganic and organic bases can be employed.[1]
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are effective in a range of solvent systems.[10][16]
-
Phosphates: K₃PO₄ is a strong base that is often effective when other bases fail, particularly with sterically hindered substrates.[4]
-
Hydroxides: NaOH can be used, especially in aqueous media, but care must be taken to avoid base-sensitive functional groups.[17]
-
Solvent Systems
The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reagents and the stability of catalytic intermediates.[17]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1] They are generally good at solubilizing the organic reactants and the palladium catalyst.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an effective solvent, particularly for less reactive substrates.[18]
-
Aqueous Mixtures: The use of water as a co-solvent with an organic solvent (e.g., toluene/water, dioxane/water) is a hallmark of the Suzuki-Miyaura reaction.[10] This can enhance the rate of transmetalation and is often beneficial for the solubility of the inorganic base.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Small-Scale Reactions
This protocol is suitable for initial screening and optimization studies.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Solvent (e.g., Toluene/H₂O (10:1 v/v))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride, this compound, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl chlorides. These serve as a valuable starting point for developing a robust protocol for the specific coupling of this compound.
| Aryl Halide Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 24 | 92 | [15] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 85 | N/A |
| 4-Chlorotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 18 | 78 | N/A |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | 95 | N/A |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality boronic acid | - Use a fresh palladium precursor and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Check the purity of the boronic acid; consider using the corresponding pinacol ester. |
| Protodeborylation | - Presence of water and/or acid- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents.- Add a slight excess of the boronic acid.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading. |
| Formation of Byproducts | - Side reactions of functional groups- Catalyst decomposition | - Protect sensitive functional groups if necessary.- Use a more stable catalyst system (e.g., a pre-formed catalyst). |
Conclusion: A Versatile Tool for Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The successful coupling of this compound with aryl chlorides is readily achievable with careful selection of the catalyst system, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic needs. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of this remarkable reaction in the years to come.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. 2021.
- ACS Publications. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. 2018.
- IONiC / VIPEr. Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. Palladium-Mediated Intramolecular Biaryl Coupling Reaction for Natural Product Synthesis.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... 2017.
- Benchchem. Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
- National Institutes of Health. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. 2019.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
- Wikipedia. Suzuki reaction. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. 2011.
- Fiveable. Palladium-catalyzed cross-coupling reactions.
- Benchchem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
- ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. 2009.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. byjus.com [byjus.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. ionicviper.org [ionicviper.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Complex Molecular Architectures
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a 2-chlorophenoxy moiety linked to a phenylboronic acid, provides a unique combination of steric and electronic properties that can be strategically incorporated into target molecules.[1] The primary application of this boronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This powerful transformation enables the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2]
Boronic acids, in general, have gained significant traction in drug discovery due to their unique chemical properties and their role in the synthesis of numerous approved drugs.[3] The boronic acid functional group itself can act as a pharmacophore, interacting with biological targets. This guide provides detailed protocols for the synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions, offering insights into the rationale behind the chosen experimental conditions.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by a Miyaura borylation. This approach offers a reliable route to the target compound from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
This protocol is based on well-established synthetic transformations.
Step 1: Synthesis of 4-((2-Chlorophenoxy)methyl)phenylboronic acid pinacol ester
-
Rationale: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. Here, the phenoxide is generated in situ from 2-chlorophenol using a mild base, potassium carbonate. 4-(Bromomethyl)phenylboronic acid pinacol ester is chosen as the electrophile to introduce the desired substituted benzyl group. The pinacol ester serves as a protecting group for the boronic acid, preventing unwanted side reactions.
-
Procedure:
-
To a solution of 2-chlorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-((2-chlorophenoxy)methyl)phenylboronic acid pinacol ester.
-
Step 2: Hydrolysis to this compound
-
Rationale: The pinacol ester protecting group is removed by acidic hydrolysis to yield the final boronic acid. This is a standard and efficient deprotection method.
-
Procedure:
-
Dissolve the purified 4-((2-chlorophenoxy)methyl)phenylboronic acid pinacol ester from Step 1 in a suitable organic solvent (e.g., a mixture of THF and water).
-
Add aqueous hydrochloric acid (e.g., 2 M HCl) dropwise until the pH of the aqueous layer is approximately 2-3.
-
Stir the mixture vigorously at room temperature for 3-4 hours.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization.[4]
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The general mechanism involves a catalytic cycle with a palladium(0) species.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, typically requiring activation by a base.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[2]
Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table of Optimized Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of a Suzuki-Miyaura coupling. The following table summarizes common conditions and their rationale.
| Component | Examples | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. For challenging substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often employed. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is essential for the transmetalation step, activating the boronic acid.[5] The strength and nature of the base can influence the reaction rate and substrate compatibility. Cesium carbonate is often effective for difficult couplings. |
| Solvent | Toluene, Dioxane, DMF, THF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used, as water can aid in the dissolution of the base and promote the catalytic cycle. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion, particularly for less reactive aryl chlorides or sterically hindered substrates. |
Purification and Characterization
Purification of the final biaryl product is typically achieved through standard techniques such as flash column chromatography on silica gel or recrystallization. For the purification of the boronic acid intermediate, recrystallization from hot water or a mixed solvent system is often effective.[4] In cases where impurities are difficult to remove, derivatization to the diethanolamine adduct can facilitate purification.
Characterization of this compound and the final coupled products should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Conclusion
This compound is a key building block for the synthesis of complex organic molecules. The protocols and guidelines presented here provide a comprehensive framework for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles and the rationale for the selection of reaction conditions, researchers can effectively utilize this versatile reagent in their synthetic endeavors, contributing to the advancement of drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
4-Chlorophenylboronic acid. PubChem. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. [Link]
-
Preparation method of 4-phenoxyphenylboronic acid. Eureka | Patsnap. [Link]
-
4-Acetylphenylboronic acid. PubChem. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
Sources
Application Notes and Protocols: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Advanced Materials Science
Introduction: Unlocking New Potential in Materials Science with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
This compound is an organoboron compound featuring a boronic acid functional group appended to a phenyl ring, which is further functionalized with a (2-chlorophenoxy)methyl substituent.[1] This unique molecular architecture makes it a versatile building block for the synthesis of advanced materials. Boronic acids are well-established as mild Lewis acids capable of forming reversible covalent bonds with diols, a property extensively utilized in the development of sensors and drug delivery systems.[2][3][4] Furthermore, the phenylboronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic materials, including polymers and components for organic electronics.[5][6]
The presence of the (2-chlorophenoxy)methyl group imparts specific steric and electronic characteristics to the molecule. The chloro-substituted aromatic ring can influence the electronic properties of materials incorporating this unit, potentially modulating fluorescence or charge transport properties. This application note will provide a detailed exploration of the use of this compound in the development of a fluorescent chemosensor for diols, highlighting its potential in materials science.
Core Application: Fluorescent Chemosensors for Diol Detection
A primary application of functionalized phenylboronic acids is in the design of fluorescent sensors for saccharides and other diol-containing molecules.[2][3][7][8] The fundamental principle of these sensors lies in the reversible formation of a cyclic boronate ester upon interaction with a 1,2- or 1,3-diol.[3][9] This binding event can be engineered to produce a change in the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET).
In a typical PET-based sensor design, a fluorophore is linked to an electron-donating group (quencher) through a spacer. In the absence of the target analyte (diol), the fluorescence of the fluorophore is quenched. The boronic acid moiety, when in proximity to the quencher, can modulate this process. Upon binding to a diol, the Lewis acidity of the boron center increases, which can alter the electronic properties of the quencher and disrupt the PET process, leading to a "turn-on" of fluorescence.[7]
The this compound can be incorporated into such a sensor system. The chlorophenoxy group can be leveraged to fine-tune the electronic properties of the sensor, potentially influencing the quenching efficiency and the sensitivity of the sensor.
Hypothetical Sensor Design and Synthesis
A representative fluorescent sensor incorporating this compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. In this example, we will couple the boronic acid with a brominated fluorophore, such as a derivative of anthracene.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the fluorescent sensor.
Experimental Protocol: Synthesis of an Anthracene-based Fluorescent Sensor
Materials:
-
This compound
-
9-Bromo-10-(methylaminomethyl)anthracene (or a similar brominated fluorophore with a quenching moiety)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized Water
-
Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.2 eq.) and the brominated anthracene derivative (1.0 eq.) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add a 2 M aqueous solution of sodium carbonate (4.0 eq.).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir under argon for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 30 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final fluorescent sensor.
Protocol: Characterization and Diol Sensing Application
Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Characterize the photophysical properties of the sensor by measuring its absorption and emission spectra in a suitable solvent (e.g., a mixture of buffer and an organic co-solvent like DMSO or acetonitrile).
Diol Sensing Protocol:
-
Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of buffer solutions (e.g., phosphate buffer, pH 7.4) containing increasing concentrations of the target diol (e.g., glucose, fructose).
-
In a cuvette, add the buffer solution and a small aliquot of the sensor stock solution to achieve a final sensor concentration in the micromolar range (e.g., 10 µM).
-
Record the fluorescence emission spectrum of each solution after a short incubation period, using an appropriate excitation wavelength determined from the absorption spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the diol concentration to generate a binding curve.
-
Calculate the binding constant from the titration data.
Diagram of Diol Sensing Workflow:
Caption: Workflow for diol sensing using the fluorescent sensor.
Expected Results and Data Presentation:
The fluorescence intensity of the sensor is expected to increase upon the addition of a diol. The magnitude of this increase and the binding affinity will depend on the specific diol. A table summarizing the expected photophysical properties and binding constants for different diols would be an effective way to present the data.
| Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Binding Constant (K) [M⁻¹] |
| Sensor alone | ~390 | ~420 | ~0.1 | N/A |
| + Fructose | ~390 | ~420 | ~0.6 | ~1500 |
| + Glucose | ~390 | ~420 | ~0.4 | ~300 |
| + Catechol | ~390 | ~420 | ~0.7 | ~2500 |
Further Applications in Materials Science
Beyond fluorescent sensors, this compound can be utilized in other areas of materials science:
-
Supramolecular Chemistry: The boronic acid group can participate in the formation of self-assembled structures through hydrogen bonding or by forming boronate esters with multi-diol linkers.[10]
-
Polymer Science: This compound can be incorporated as a monomer in polymerization reactions to create functional polymers. For instance, it can be used to synthesize hypercrosslinked polymers for applications in adsorption and separation.[11][12]
-
Organic Electronics: As a building block in Suzuki coupling reactions, it can be used to synthesize conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Safety and Handling
This compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer. Store the compound in a tightly sealed container in a cool, dry place.[1]
References
- Recent development of boronic acid-based fluorescent sensors - RSC Publishing.
- Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central.
- Fluorescent sensors based on boronic acids - SPIE Digital Library.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI.
- Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G.
- Phenyl boronic acid complexes of diols and hydroxyacids - Taylor & Francis Online.
- Boronic acids in the design and synthesis of supramolecular assemblies - ResearchG
- The Role of Boronic Acids in Modern Organic Electronics and OLEDs.
- Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - NIH.
- Boronic Acids in Molecular Self-Assembly - MSU chemistry.
- This compound - Benchchem.
- Phenylboronic acid - Wikipedia.
- Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols - PubMed.
- Boronic acid - Wikipedia.
- Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols | Request PDF - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds Using (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Biaryl Moieties
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous biologically active compounds and functional materials.[1] The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2] This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]
This guide provides a detailed examination of the synthesis of biaryl compounds utilizing a specific and functionally rich building block: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid . The presence of a benzylic ether linkage and an ortho-chlorine substituent on the phenoxy ring introduces unique electronic and steric characteristics that necessitate careful consideration of reaction parameters for successful cross-coupling.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate salt, which then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask. Subsequently, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.[5]
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling, especially with a sterically demanding substrate such as this compound, is highly dependent on the careful selection of reaction components.
| Parameter | Options & Considerations | Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄: A common and often effective choice for a wide range of couplings.[6] PdCl₂(dppf): Robust and effective for many cross-couplings. Catalysts with Bulky Ligands (e.g., XPhos, SPhos): Often superior for sterically hindered or electron-rich substrates, promoting efficient oxidative addition and reductive elimination. | The choice of ligand can significantly influence reaction rate and yield. Bulky, electron-rich ligands can enhance catalyst activity and stability. |
| Base | K₂CO₃, Na₂CO₃: Common, inexpensive, and effective for many standard couplings.[5] Cs₂CO₃, K₃PO₄: Stronger bases that can be more effective for challenging substrates, including those prone to protodeboronation. | The base is crucial for the transmetalation step. The strength and solubility of the base can impact reaction kinetics and efficiency. |
| Solvent | Dioxane/Water, Toluene/Water, DMF/Water: Biphasic systems are common, aiding in the dissolution of both organic substrates and inorganic bases.[7] Anhydrous solvents (e.g., Toluene, THF): Can be used with specific bases and boronic esters. | The solvent system affects the solubility of reactants and catalyst, and can influence the reaction rate and side product formation. |
| Temperature | 80-110 °C: A typical temperature range for many Suzuki couplings. | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd(0)).- Insufficiently degassed solvent.- Poor quality boronic acid (decomposed).- Ineffective base or solvent system. | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. - Thoroughly degas all solvents before use. - Use freshly purchased or purified boronic acid. - Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen, leading to oxidative homocoupling.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure rigorous exclusion of air from the reaction mixture. - Use a Pd(0) source directly or ensure conditions are suitable for the in situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (e.g., high temperature, prolonged reaction time, strong base). | - Use a milder base (e.g., K₂CO₃ instead of stronger options). - Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Incomplete Reaction | - Steric hindrance from the ortho-chloro substituent slowing down the reaction.- Deactivation of the catalyst over time. | - Switch to a catalyst system known to be effective for sterically hindered substrates (e.g., one with a bulky phosphine ligand like XPhos or SPhos). - Increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%). |
Safety Precautions
-
This compound and other boronic acids may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents such as dioxane and toluene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Laurent, M., Vatinel, R., Bostyn, S., Routier, S., & Buron, F. (n.d.). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry.
- Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. (n.d.).
- A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025, August 6).
- Lehmann, F. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- Examples of biaryl‐containing drugs and agrochemicals. (n.d.).
- Carboxylic acids as double aryl group donors for biaryl synthesis. (n.d.). RSC Publishing.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Biaryls via Benzylic C-C Bond Cleavage of Styrenes and Benzyl Alcohols. (2015, November 6).
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. (n.d.). Benchchem.
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters:
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).
- Benzylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
Sources
Application Note: Catalytic Applications of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Modern Organic Synthesis
Abstract & Introduction
Arylboronic acids are foundational reagents in contemporary organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1][2] This application note focuses on (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid , a specialized organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether moiety.[3] This unique substitution pattern makes it a valuable building block for introducing complex polyaromatic ether structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The primary catalytic utility of this reagent lies in two transformative cross-coupling reactions: the palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of biaryl and substituted aromatic structures, and the copper-catalyzed Chan-Lam coupling for the formation of diaryl ethers. This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and expert insights for leveraging this compound in both catalytic systems.
Compound Profile & Safety
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 1256358-69-6 | [3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [3] |
| Molecular Weight | 262.50 g/mol | [3] |
| Appearance | Typically an off-white to beige crystalline powder | [5] |
| Storage | Store sealed in a dry environment at 2-8°C | [3] |
Safety & Handling: this compound is associated with potential hazards. It may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3] Always consult the Safety Data Sheet (SDS) prior to use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[6][7][8] In this context, this compound serves as the organoboron nucleophile to be coupled with an organic halide or triflate.
Principle & Mechanistic Overview
The catalytic cycle is a well-established, three-stage process that perpetuates a Palladium(0) active species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step, with reactivity following the trend I > Br > OTf >> Cl.[7][9]
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the Pd(II) center, displacing the halide. This is a crucial step where the base plays a direct role.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-((2-Chlorophenoxy)methyl)-4'-methoxy-1,1'-biphenyl
This protocol details a representative Suzuki-Miyaura coupling using this compound and 4-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Deionized Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 262.5 mg, 1.0 mmol) and K₂CO₃ (345.5 mg, 2.5 mmol).
-
Reagent Addition: Add 4-bromoanisole (224.4 mg, 1.2 mmol) followed by the catalyst, Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).
-
Solvent & Degassing: Add the toluene/water solvent mixture (e.g., 8 mL toluene, 2 mL water). Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the flask under a positive pressure of nitrogen/argon and heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.
Application II: Copper-Catalyzed Chan-Lam C-O Cross-Coupling
The Chan-Lam coupling provides a powerful alternative to the Buchwald-Hartwig amination/etherification, using a more abundant and less expensive copper catalyst to form C-O, C-N, and C-S bonds.[10][11][12] It is particularly advantageous for its operational simplicity, often running at room temperature and open to the air.[13]
Principle & Mechanistic Overview
The Chan-Lam reaction couples a boronic acid with an O-H or N-H containing compound.[10] While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves:
-
Ligand Exchange: The copper(II) precatalyst (e.g., Cu(OAc)₂) coordinates with the alcohol or amine substrate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a Cu(II)-Aryl species.
-
Oxidation/Reductive Elimination: The key step involves a proposed Cu(II) to Cu(III) oxidation, facilitated by oxygen from the air.[10][13] This high-valent Cu(III) intermediate then undergoes rapid reductive elimination to forge the C-O bond and a Cu(I) species.
-
Catalyst Regeneration: The Cu(I) is re-oxidized back to the active Cu(II) state by atmospheric oxygen, completing the cycle.[11]
Mechanistic Diagram: Chan-Lam Catalytic Cycle
Sources
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Scale-Up Synthesis Using (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Biaryl Synthesis
This compound is a key building block in modern organic synthesis, particularly valued for its role in the construction of complex biaryl structures. These motifs are central to numerous active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals. The utility of this specific boronic acid lies in the convergence of three structural elements: the reactive boronic acid group, the rigid phenyl linker, and the 2-chlorophenoxy moiety, which can introduce specific steric and electronic properties to the target molecule.
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[1][2][3] Scaling up Suzuki-Miyaura reactions from the laboratory bench to pilot plant or manufacturing scale presents a unique set of challenges, including ensuring consistent yields, managing impurities, and removing residual palladium catalyst to meet stringent regulatory requirements.
These application notes provide a comprehensive guide for the scale-up of synthetic processes utilizing this compound, focusing on the Suzuki-Miyaura cross-coupling. The protocols and insights provided are grounded in established principles of process chemistry and aim to equip researchers and drug development professionals with the necessary tools for robust and scalable synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and successful scale-up.
Table 1: Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Safety Precautions |
| This compound | Not available | C₁₃H₁₂BClO₃ | 262.50 | Handle with care, avoid dust inhalation, and use in a well-ventilated area. Assume it may cause skin and eye irritation. |
| (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | 1256345-82-0 | C₁₃H₁₂BClO₃ | 262.50 | Similar to the 2-chloro isomer; handle with appropriate personal protective equipment (PPE).[4] |
| 3-(4-Chlorophenoxymethyl)phenylboronic acid | 1256358-70-9 | C₁₃H₁₂BClO₃ | 262.50 | Harmful if swallowed. Causes skin and eye irritation.[5] |
| 4-Chlorophenylboronic acid | 1679-18-1 | C₆H₆BClO₂ | 156.37 | Harmful if swallowed. Causes skin and eye irritation.[6][7][8] |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 | Harmful if swallowed. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling boronic acids.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[6] Keep containers tightly closed. Boronic acids can be hygroscopic and may form anhydrides (boroxines) upon storage, which can affect their reactivity.
Scale-Up Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide on a multi-gram scale. The specific conditions should be optimized for each unique substrate pairing.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound
-
Aryl bromide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)
-
Reaction vessel with overhead stirring, reflux condenser, and inert gas inlet
-
Heating mantle with temperature controller
-
Equipment for aqueous workup (separatory funnel)
-
Rotary evaporator
-
Purification system (e.g., flash chromatography or recrystallization setup)
-
Analytical instruments (TLC, LC-MS, NMR)
Step-by-Step Protocol:
-
Reagent Preparation and Charging:
-
To a clean and dry reaction vessel equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical and can significantly impact the reaction rate and yield.[9]
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes. For larger scale, a series of vacuum/nitrogen cycles can be employed.
-
Rationale: The removal of dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst, leading to deactivation.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%).
-
Rationale: The catalyst loading should be minimized for scale-up to reduce costs and the burden of palladium removal from the final product.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Rationale: Consistent heating and efficient stirring are essential for reproducible results, especially on a larger scale.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate or toluene) to the reaction mixture.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Diagram: Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Reaction Monitoring and Analytics
Careful monitoring of the reaction is critical for process control and optimization.
Table 2: Analytical Methods for Reaction Monitoring and Product Analysis
| Method | Application | Information Provided |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of the disappearance of starting materials and the appearance of the product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and purity assessment | Quantitative data on the conversion of starting materials and the formation of the product and byproducts. Provides molecular weight confirmation.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and quantitation | Accurate determination of product purity and the levels of impurities.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity | Confirms the structure of the final product and can be used for quantitative purity assessment (qNMR).[11][12] |
Purification Strategies for Scale-Up
The choice of purification method is highly dependent on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic solvent screen should be performed to identify a suitable solvent system that provides good recovery and high purity.
-
Flash Chromatography: While effective at the lab scale, chromatography can be expensive and time-consuming to scale up. If necessary, optimizing the mobile phase and using a minimal amount of silica gel is recommended. For boronic acid-containing impurities, using silica gel treated with boric acid can sometimes improve separation.
-
Extractive Workup: A well-designed aqueous workup can remove many inorganic salts and polar impurities. A basic wash can help remove unreacted boronic acid.
-
Palladium Removal: Residual palladium is a major concern in pharmaceutical synthesis. Techniques for palladium removal include treatment with activated carbon, silica-based scavengers, or aqueous solutions of reagents like sodium bisulfite.[13]
Troubleshooting and Optimization
Table 3: Common Issues in Scale-Up and Potential Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Yield | Inefficient catalyst activity; Incomplete reaction; Substrate decomposition | Screen different palladium catalysts and ligands. Optimize reaction temperature and time. Ensure efficient degassing. |
| Byproduct Formation | Homocoupling of the boronic acid; Protodeboronation | Use a slight excess of the aryl halide. Optimize the base and solvent.[14] |
| Difficulty in Purification | Product and impurities have similar polarities | Perform a thorough recrystallization solvent screen. Consider derivatization to alter polarity for separation. |
| High Residual Palladium | Inefficient removal during workup | Implement a dedicated palladium scavenging step after the reaction is complete.[13] |
Conclusion
The scale-up of syntheses involving this compound, particularly for Suzuki-Miyaura cross-coupling reactions, requires a systematic approach that considers reaction kinetics, impurity profiles, and process safety. By carefully selecting reaction parameters, implementing robust analytical controls, and developing an efficient purification strategy, researchers and drug development professionals can successfully transition these important transformations from the laboratory to a larger scale. The protocols and guidelines presented here provide a solid foundation for achieving this goal, ultimately enabling the efficient production of valuable biaryl compounds.
References
- 4-Chlorophenylboronic acid Safety D
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025-08-07).
- SAFETY D
- SAFETY D
- SAFETY D
- Process for preparing biaryl compounds.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024-11-25). MDPI.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- 4-Methylphenylboronic acid Safety D
- 4-Chlorophenylboronic acid | 1679-18-1 | FC08281. Biosynth.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022-08-05). PubMed Central.
- (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid (Cas 1256345-82-0). Parchem.
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid. BLDpharm.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). MDPI.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005-10-27). PubMed.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). YouTube.
- 4-Chlorophenylboronic acid, 97% 1 g. Thermo Fisher Scientific.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Beilstein Journals.
- Quantitation of boronic acids
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- 4-Methoxyphenylboronic acid ≥ 95.0%. Sigma-Aldrich.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2025-08-06).
- Organic Syntheses Procedure.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026-01-14).
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scirp.org.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. 344410010 [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding substrate. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the challenges associated with this molecule and achieve high-yield, clean conversions.
The structure of this compound presents unique challenges. The bulky phenoxymethyl substituent, further encumbered by an ortho-chloro group, creates significant steric hindrance around the reactive boronic acid moiety. This can impede key steps in the catalytic cycle, leading to common issues such as low conversion, slow reaction rates, and the formation of undesirable side products. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered when using this specific boronic acid.
Issue 1: Low or No Product Conversion
Question: I am attempting a Suzuki coupling with this compound and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low reactivity with this substrate is a frequent challenge, primarily due to the steric hindrance impeding the transmetalation and reductive elimination steps of the catalytic cycle.[1] A systematic approach focusing on the catalyst system, base, and solvent is crucial for success.
1. Re-evaluate Your Catalyst and Ligand Selection (Most Critical Factor): Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] The key is to use a catalyst system that promotes the formation of a highly reactive, low-coordinate Pd(0) species.[2]
-
Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). These ligands are designed to accelerate both oxidative addition and reductive elimination while stabilizing the active catalyst.[3] For this specific substrate, consider the following:
-
Use Modern Pre-catalysts: To ensure the efficient generation of the active Pd(0) species, use air- and moisture-stable palladium pre-catalysts. These complexes, such as XPhos Pd G3 or SPhos Pd G2, activate under the reaction conditions and provide more reliable results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
2. Optimize the Base and Solvent System: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[6][7]
-
Base Choice: Sterically hindered couplings often require stronger bases to facilitate the formation of the boronate complex.[1]
-
Solvent System: The solvent must solubilize the organic substrates, the catalyst, and the base (or at least facilitate its interaction).
-
Aqueous Mixtures: A combination of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O) is often ideal. Water is crucial for dissolving inorganic bases like K₃PO₄.[8][10]
-
Anhydrous Conditions: For substrates that are highly sensitive to protodeboronation, strictly anhydrous conditions with a soluble organic base may be necessary, although this is a less common starting point.[9]
-
3. Ensure Reaction Integrity: Catalyst inactivation is a primary cause of failed reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure all reagents and solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[5] Standard Schlenk techniques are highly recommended.[5]
-
Reagent Quality: Boronic acids can degrade over time, forming boroxines (cyclic trimers) which can be less reactive.[8] Use fresh, high-purity this compound.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid and/or the protodeboronated starting material. How can I suppress these side reactions?
Answer: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted. This can be addressed by adjusting conditions to favor the productive catalytic cycle.
1. Minimizing Protodeboronation (Loss of the Boronic Acid Group): This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by harsh basic conditions, excess water, and high temperatures.[9][11]
-
Protect the Boronic Acid: If protodeboronation is severe, convert the boronic acid to a more stable derivative.
-
Pinacol Esters (BPin): More resistant to hydrolysis than the free boronic acid.[9]
-
Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[12]
-
MIDA Esters: Offer exceptional stability and can be used for the slow release of the boronic acid under reaction conditions.[12]
-
-
Modify Reaction Conditions:
2. Suppressing Homocoupling (Biaryl Formation): The coupling of two boronic acid molecules is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by an inefficient catalyst system.[11]
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are free of oxygen.[8][14]
-
Use an Efficient Catalyst: A highly active catalyst system (e.g., a Buchwald pre-catalyst) will promote the cross-coupling pathway at a much faster rate than the homocoupling pathway.[2]
-
Stoichiometry: Use a slight excess of the boronic acid (1.1–1.3 equivalents) but avoid a large excess, which can favor homocoupling.
Issue 3: Difficult Product Purification
Question: My reaction worked, but the product has a very similar polarity to the unreacted starting material (aryl halide), making separation by column chromatography difficult. What can I do?
Answer: Purification challenges are common when the product and starting materials have similar functional groups and molecular weights.
-
Drive the Reaction to Completion: The simplest solution is often to optimize the reaction (as described in Issue 1) to fully consume the limiting reagent (typically the aryl halide). This eliminates the need to separate it from the product.
-
Explore Different Chromatography Conditions:
-
Solvent Systems: Do not limit yourself to one eluent system. Try combinations with different selectivities, such as Dichloromethane/Methanol or Ether/Hexanes, to alter the relative retention factors of your compounds.[15]
-
Additives: If your product or starting material contains a basic nitrogen, adding a small amount of triethylamine (Et₃N) to the eluent can improve peak shape. Conversely, a small amount of acetic acid can be used for acidic compounds.[15]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, often yielding material of higher purity than chromatography. A systematic solvent screen is recommended to find suitable conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this type of reaction? A1: For challenging substrates, a higher catalyst loading may be necessary to achieve good conversion.[1] A good starting point is 1-2 mol %. If the reaction is still sluggish, this can be increased to 5 mol %. For highly optimized or industrial processes, loadings can often be reduced to well below 1 mol %.[4]
Q2: What is the best way to set up the reaction to ensure an inert atmosphere? A2: Use standard Schlenk line or glovebox techniques.[5] A common laboratory procedure is to add all solid reagents (aryl halide, boronic acid, base, catalyst) to an oven-dried flask. Seal the flask with a septum, and then cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times. Finally, add the degassed solvent(s) via syringe under a positive pressure of inert gas.[9]
Q3: My boronic acid looks clumpy and isn't a fine powder. Does this matter? A3: Yes, the physical form of your reagents can be important. Boronic acids can form anhydrous trimers (boroxines) upon storage, which can affect their solubility and reactivity.[11] While many couplings work fine with boroxines, if you are experiencing issues, you can try dissolving the boronic acid in a solvent like ether and drying it over MgSO₄ before use, or simply ensure you are using a fresh, high-quality batch.
Q4: Can I monitor the reaction progress? A4: Absolutely. Monitoring the reaction by TLC, LC-MS, or GC-MS is highly recommended to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. A small aliquot can be carefully removed from the reaction mixture under inert atmosphere, quenched, and analyzed.
Data Presentation & Visualization
Table 1: Recommended Parameter Screening for Optimizing the Suzuki Coupling
| Parameter | Initial Condition (Standard) | Optimization Strategy for Hindered Substrate | Rationale for Optimization |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3, SPhos Pd G2 | Pre-catalysts ensure reliable formation of the active Pd(0) species.[1] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate key catalytic steps for hindered substrates.[2][4] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Stronger bases are more effective at forming the active boronate "ate" complex.[9] |
| Solvent | Toluene or THF/H₂O (10:1) | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (4:1) | Ensures good solubility for all components, including the inorganic base.[8][10] |
| Temperature | 80 °C | 80 - 110 °C | Higher temperatures may be needed to overcome the activation energy for hindered substrates.[9] |
| Atmosphere | Nitrogen Purge | 3x Vacuum/Argon Cycles | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[5][8] |
Diagrams
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line setup with Argon or Nitrogen
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), and the XPhos Pd G3 catalyst (0.02 eq).
-
Inerting: Seal the flask with a rubber septum. Connect it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to thoroughly remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Reddit. What is the proper way to set up a suzuki coupling?.
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PMC - NIH. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
- Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Reddit.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- NIH Public Access.
- BenchChem. Technical Support Center: Suzuki Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid (CAS No: 1256358-69-6). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As an organoboron compound, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form critical C-C bonds.[1]
The unique structure of this reagent, featuring a 2-chlorophenoxy methyl substituent, introduces specific steric and electronic properties that are valuable for accessing complex molecular architectures.[1] However, these same features can sometimes present challenges. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the first parameters I should investigate?
When a Suzuki coupling reaction underperforms, a systematic review of the core components is the most effective approach. The failure is typically rooted in one of three areas: the catalyst's health, the integrity of the reagents, or suboptimal reaction conditions.
A1: Initial Diagnostic Checklist:
-
Catalyst Activity & Inert Atmosphere: The true catalyst in the cycle is a Palladium(0) species, which is notoriously sensitive to atmospheric oxygen.[2][3] Inadequate degassing or a faulty inert gas setup can lead to rapid catalyst deactivation through oxidation and promote undesirable side reactions like the homocoupling of your boronic acid.[3][4]
-
Action: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[5] Maintain a positive pressure of inert gas throughout the entire experiment. Consider using a fresh bottle of an air-stable Pd(II) precatalyst which is reduced to Pd(0) in situ.[3]
-
-
Quality of Boronic Acid: Boronic acids are susceptible to degradation. Over time, exposure to air and moisture can lead to the formation of boroxines (cyclic anhydrides) or decomposition via protodeboronation.[2][6] The presence of boroxine can significantly decrease reaction yields.[6]
-
Action: Use fresh or properly stored this compound. If the purity is questionable, consider a purification step before use (see Protocol 1).
-
-
Base and Solvent Purity: The choice and quality of your base and solvent are critical.
-
Base: Many Suzuki reactions use inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which can be hygroscopic. Water content can be detrimental, especially if you are aiming for anhydrous conditions. The physical form also matters; clumped or coarse powders have lower surface area, leading to poor reproducibility.[2][3]
-
Solvent: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, which can contain peroxides that interfere with the catalyst.[2]
-
Action: Use a freshly opened bottle of solvent or solvent from a purification system. Ensure your base is finely powdered and thoroughly dried before use.
-
-
Physical Reaction Parameters: For heterogeneous reactions (e.g., with an insoluble base), efficient mixing is non-negotiable.
Q2: I'm seeing a major byproduct with a mass corresponding to 4-((2-Chlorophenoxy)methyl)benzene. What is this side reaction and how can I stop it?
A2: This is a classic case of protodeboronation.
Protodeboronation is a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] This process is highly dependent on the reaction conditions and the structure of the boronic acid itself.
Primary Causes & Mitigation Strategies:
-
Aqueous Bases: The combination of a strong base and water can significantly accelerate protodeboronation.[3][7] The reaction proceeds through the boronate anion, which then reacts with a proton source (water).[7]
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at the lowest temperature that still allows for reasonable conversion of your starting material. It may be preferable to run the reaction longer at a lower temperature (e.g., 80 °C) than faster at a higher one (e.g., 120 °C).
-
-
Boronic Acid Stability: Some boronic acids are inherently more prone to this decomposition pathway.
-
Solution: If other methods fail, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]
-
Q3: My reaction is sluggish and stalls, even with fresh catalyst. Could the structure of this compound be the problem?
A3: Yes, steric hindrance can play a significant role.
While not severely hindered, the ortho-chloro substituent on the phenoxy ring introduces steric bulk that can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[3]
Solutions for Sterically Challenged Couplings:
-
Ligand Choice is Key: Standard ligands like triphenylphosphine (PPh₃) may not be effective. You need ligands designed to accelerate reactions with bulky substrates.
-
Forcing Conditions: Sometimes, more energy is required to overcome the activation barrier.
-
Action: Cautiously increase the reaction temperature.[5] Screen different solvents that are stable at higher temperatures, such as dioxane, DMF, or toluene.
-
-
Optimize the Base/Solvent System: The interplay between the base and solvent is crucial and can be substrate-dependent.
-
Action: Conduct a small screen of conditions. For example, compare a strong base like K₃PO₄ in dioxane/water with a milder one like K₂CO₃ in a different solvent system.
-
| Parameter | Common Options for Optimization | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Precatalysts that generate the active Pd(0) species in situ. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos | Simple phosphines for general use; bulky, electron-rich ligands (bolded) are essential for hindered substrates.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Na₂CO₃ | Base strength influences transmetalation rate and potential side reactions like protodeboronation.[3][5] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, DMSO | Choice affects reagent solubility and reaction temperature. Anhydrous conditions can prevent protodeboronation.[2][5] |
Q4: I am struggling with purification. The boronic acid seems to stick to my silica gel column. What are better methods?
A4: Boronic acids are notoriously difficult to purify via standard silica gel chromatography.
The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to significant tailing, poor separation, and often complete loss of the compound on the column.[8][9]
Recommended Purification Protocols:
-
Acid-Base Extraction (Highly Recommended): This is often the most effective method for purifying boronic acids.[10] It leverages the acidic nature of the B(OH)₂ group.
-
Procedure: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt, moving into the aqueous layer. The organic layer, containing non-acidic impurities, is discarded. The aqueous layer is then carefully re-acidified (e.g., with 1M HCl) until the pure boronic acid precipitates, after which it can be isolated by filtration or extraction.[11] (See Protocol 1 for a detailed procedure).
-
-
Recrystallization: If the crude product is of reasonable purity (~90%), recrystallization can be an excellent option.
-
Derivatization: For particularly challenging cases, you can temporarily convert the boronic acid into a more stable, crystalline derivative.
Troubleshooting Workflow & Key Protocols
// Node styles start_node [label="Low Yield / No Reaction", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Reaction Optimized", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start_node -> n1 [label="Start Diagnosis"]; n1 [label="Analyze Crude Reaction\n(TLC, LCMS, NMR)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; n1 -> d1;
d1 [label="Starting Material\nConsumed?"]; d1 -> d2 [label="Yes"]; d1 -> p1 [label="No"];
p1 [label="Check Catalyst Activity\n& Inert Atmosphere\n(Use fresh catalyst, degas solvents)"]; p1 -> p2 [label="Re-run"]; p2 [label="Verify Reagent Purity\n(Boronic Acid, Halide, Base)"]; p2 -> p3; p3 [label="Optimize Temp. & Time"]; p3 -> end_node;
d2 [label="Protodeboronation\nObserved?"]; d2 -> p4 [label="Yes"]; d2 -> p5 [label="No\n(Other byproducts)"];
p4 [label="Switch to Milder Base (KF)\nor Anhydrous Conditions"]; p4 -> p3;
p5 [label="Homocoupling or\nOther Side Reactions?"]; p5 -> p6 [label="Homocoupling"]; p5 -> p7 [label="Other"];
p6 [label="Improve Degassing\n& Inert Atmosphere"]; p6 -> p3;
p7 [label="Reaction Stalled?\n(Steric Hindrance)"]; p7 -> p8; p8 [label="Use Bulky Ligand\n(e.g., XPhos, SPhos)"]; p8 -> p3; } ` Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is designed to remove non-acidic organic impurities and boroxine from the title compound.
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Beakers, Erlenmeyer Flask
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a generous volume of EtOAc (e.g., 10 mL per gram of crude material) in a separatory funnel.
-
Basic Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the sodium boronate salt) into a clean Erlenmeyer flask.
-
Re-extract (Optional but Recommended): Add a fresh portion of 1 M NaOH to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.
-
Wash Impurities: The original organic layer, which contains neutral impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise. Monitor the pH. A white precipitate of the pure boronic acid will begin to form. Continue adding acid until the solution is acidic (pH ~2-3).[12]
-
Isolation:
-
If a solid precipitates: Isolate the pure boronic acid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a cold non-polar solvent like hexanes to aid drying.
-
If an oil forms or no solid precipitates: Extract the acidified aqueous solution with three portions of fresh EtOAc. Combine the organic extracts.
-
-
Drying: Wash the combined organic extracts with brine. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified boronic acid.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling under Inert Atmosphere
This is a representative procedure that should be optimized for your specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Charge Reagents: To the Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and Backfill: Seal the flask, and evacuate the atmosphere using a vacuum pump, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Add Solvent and Catalyst: Add the degassed solvent via cannula or syringe. Finally, add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Oxford Academic. [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Reddit. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid Products
Welcome to the technical support center for (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and may encounter challenges in achieving the desired purity for downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy effectively.
The purification of arylboronic acids is often not trivial. These compounds can be prone to dehydration to form cyclic boroxine anhydrides, may interact strongly with common chromatography media, and can suffer from protodeborylation, leading to persistent impurities.[3][4] This guide addresses these specific issues in a practical question-and-answer format, followed by detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My crude product is a white solid, and the ¹H NMR shows the correct aromatic signals, but the integration is off and there's a broad peak around 8.0-8.4 ppm. What is happening?
A: You are likely observing the presence of the corresponding boroxine, which is a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[4] This is a very common equilibrium species for solid arylboronic acids and does not mean your synthesis has failed. While boroxines can be less reactive in some coupling reactions, it is best practice to use the pure boronic acid.[4] The simplest way to hydrolyze the boroxine back to the monomeric boronic acid is through recrystallization from a solvent system containing water.[4]
Q2: What is the most reliable and scalable method for a first-pass purification of this compound after synthesis?
A: For most arylboronic acids, including this one, an acid-base extraction is the most robust and scalable initial purification technique.[5] This method exploits the weakly acidic nature of the boronic acid functional group (pKa ~8-10), which is comparable to that of phenols.[6][7] By treating your crude product with a basic aqueous solution (e.g., 1-2 M NaOH), the boronic acid is deprotonated to form a water-soluble sodium boronate salt.[8][9] This allows you to wash away non-acidic organic impurities (like the protodeborylated byproduct or unreacted starting materials) with an organic solvent. Subsequently, re-acidifying the aqueous layer will precipitate the purified boronic acid, which can be isolated by filtration.[10]
Q3: I have a persistent, non-polar impurity that co-elutes with my product on a silica gel TLC plate. What is it, and how can I remove it?
A: This impurity is very likely the protodeborylated byproduct, 1-chloro-2-((4-methylphenyl)oxy)benzene . This species arises from the cleavage of the C-B bond and its replacement with a hydrogen atom, a common side reaction in boronic acid synthesis and coupling reactions.[3][7] Since this impurity lacks the polar boronic acid group, its polarity is significantly lower. The best method to remove it is the acid-base extraction described in Q2. The neutral protodeborylated impurity will remain in the organic phase, while your boronic acid product moves into the basic aqueous phase.[5][8]
Section 2: In-Depth Troubleshooting Guides & Protocols
Issue 1: Significant Impurities Detected Post-Synthesis
This section addresses the purification of crude this compound containing substantial amounts of organic byproducts.
This technique is highly effective for separating the acidic boronic acid from neutral or basic impurities.
Causality: The boronic acid functional group, R-B(OH)₂, is a Lewis acid that acts as a Brønsted acid in the presence of a base, forming a tetracoordinate boronate salt, [R-B(OH)₃]⁻.[9] This salt is ionic and highly soluble in water, whereas common organic impurities (e.g., protodeborylated arenes, homocoupled products) are non-polar and remain in an immiscible organic solvent.
-
Dissolution: Dissolve the crude solid product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). A typical concentration is 50-100 mg/mL.
-
Basification: Transfer the organic solution to a separatory funnel and extract it three times with a 1-2 M aqueous solution of sodium hydroxide (NaOH). Use approximately half the volume of the organic phase for each extraction.
-
Separation of Impurities: Combine the basic aqueous layers. The organic layer, which contains the neutral impurities, can be discarded. Perform one final wash of the combined aqueous phase with a fresh portion of the organic solvent to remove any residual non-acidic compounds.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 2 M H₂SO₄ dropwise with stirring until the pH is approximately 2-3. A white precipitate of the purified boronic acid should form.[11]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Table 1: Expected Partitioning of Common Species
| Compound Type | Partitioning Phase (Basic Extraction) | Rationale |
|---|---|---|
| This compound | Aqueous | Forms a water-soluble sodium boronate salt.[8] |
| Protodeborylation Byproduct | Organic | Neutral, non-polar molecule.[3] |
| Unreacted Aryl Halide | Organic | Neutral, non-polar starting material. |
| Boroxine Trimer | Aqueous | Hydrolyzes in base to the boronate salt.[4] |
Issue 2: Product is Pure but Discolored or Has Minor Baseline Impurities
If the product is largely pure but retains some color or minor impurities, recrystallization is an excellent secondary purification step.
This technique purifies solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[12]
Causality: The principle is to dissolve the impure solid in a hot solvent in which the product has high solubility and the impurities have low solubility (or vice versa).[12] Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the impurities behind in the mother liquor. For arylboronic acids, using water in the solvent system is also effective at breaking up boroxine trimers.[4]
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., water, ethanol, toluene, ethyl acetate, heptane) at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "anti-solvent" in which the product is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) to completely dissolve the solid. For this compound, recrystallization from hot water or a toluene/heptane mixture is a good starting point.[10][13]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the hot solution until cloudiness persists, then reheat to clarify and cool. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. reddit.com [reddit.com]
improving the stability of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in solution
Welcome to the technical support center for (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental reasons behind the degradation of this compound in solution, providing a foundation for the troubleshooting strategies that follow.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for arylboronic acids like this compound in solution?
A1: Arylboronic acids are susceptible to several degradation pathways in solution, with the most common being protodeboronation, oxidation, and formation of boroxines (anhydrides).[1][2][3]
-
Protodeboronation: This is a significant degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an arene byproduct (in this case, 1-chloro-2-(phenylmethyl)benzene) and boric acid.[1][2] This process is often catalyzed by aqueous conditions and can be influenced by pH.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of a phenol.[4][5][6] This pathway can be a concern in biological media or under aerobic reaction conditions.[5][6]
-
Boroxine Formation: In non-aqueous or concentrated solutions, three molecules of the boronic acid can undergo dehydration to form a cyclic anhydride known as a boroxine.[3][7] While this is a reversible process, the formation of boroxines can complicate reaction kinetics and stoichiometry.[3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of arylboronic acids.[2] At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂). As the pH increases above the pKa of the boronic acid (typically around 9), it converts to the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻) through the addition of a hydroxide ion.[2] This tetrahedral boronate form is often more susceptible to protodeboronation, leading to increased degradation under basic conditions.[2] However, the exact relationship between pH and degradation rate can be complex and depends on the electronic properties of the aryl group.[2][8]
Q3: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. Could instability of the boronic acid be the cause?
A3: Yes, the instability of the boronic acid is a common reason for the failure or low yield of Suzuki-Miyaura coupling reactions.[9][10][11] The basic conditions typically required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also accelerate the protodeboronation of the boronic acid.[2][12] This creates a competition between the desired coupling reaction and the undesired degradation of the starting material. If the rate of protodeboronation is significant, the concentration of the active boronic acid will decrease over the course of the reaction, leading to incomplete conversion and the formation of the protodeboronated byproduct.
Section 2: Troubleshooting and Stabilization Strategies
This section provides practical solutions to the stability challenges discussed above. It offers a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Q4: I suspect my this compound is degrading in my stock solution. How can I confirm this?
A4: Several analytical techniques can be used to monitor the degradation of your boronic acid.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach to separate and quantify the parent boronic acid from its degradation products.[13]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the structures of degradation products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new aromatic signals corresponding to the protodeboronated byproduct. ¹¹B NMR is particularly useful for observing changes in the boron chemical environment, which can indicate degradation or the formation of different boron species.[13]
Q5: What immediate steps can I take to minimize degradation during my experiments?
A5: To minimize degradation, consider the following immediate actions:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Control pH: If your experimental conditions allow, maintaining a slightly acidic to neutral pH can help to minimize the formation of the more reactive boronate anion and thus slow down protodeboronation.[2]
-
Use Aprotic Solvents: If compatible with your reaction, using aprotic solvents can reduce the rate of hydrolysis-dependent degradation pathways.[13]
-
Degas Solvents: For reactions sensitive to oxidation, such as Suzuki-Miyaura coupling, ensure that your solvents are thoroughly degassed to remove dissolved oxygen.
Q6: I need to store a solution of this compound. What is the best way to do this?
A6: For short-term storage, refrigeration in a tightly sealed container is recommended. For longer-term storage, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters are generally more resistant to protodeboronation and oxidation.[15] The boronic acid can often be regenerated from the ester in situ or in a separate hydrolysis step if needed.
Advanced Stabilization Protocol: Formation of a Pinacol Boronate Ester
The formation of a boronate ester with a diol, such as pinacol, is a widely used strategy to protect the boronic acid functionality and enhance its stability.[15][16]
Experimental Protocol: Synthesis of this compound pinacol ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable aprotic solvent (e.g., toluene or THF).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure.
-
Purification: The resulting pinacol ester can be purified by recrystallization or column chromatography if necessary.
Diagram: Stabilization through Boronate Ester Formation
Caption: Workflow for stabilizing boronic acid via esterification.
Section 3: Data and Further Considerations
This section provides a summary of stability under different conditions and an overview of key analytical parameters.
Comparative Stability Data
The following table summarizes the expected relative stability of this compound under various conditions. The stability is qualitative and intended for comparative purposes.
| Condition | Solvent | pH | Expected Relative Stability | Primary Degradation Pathway(s) |
| A | Aqueous Buffer | 4.0 | High | Minimal |
| B | Aqueous Buffer | 7.4 | Moderate | Protodeboronation, Oxidation |
| C | Aqueous Buffer | 10.0 | Low | Protodeboronation |
| D | Anhydrous THF | N/A | Very High | Minimal |
| E | Anhydrous Toluene | N/A | Very High | Boroxine Formation (at high conc.) |
Analytical Monitoring Workflow
Diagram: Analytical Workflow for Stability Assessment
Caption: Workflow for assessing boronic acid stability.
References
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Analytical techniques for monitoring the degrad
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. ASM Journals.
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boron
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- Stability and Synthesis of Phenylboronic Acids1. Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
- Properties of a Model Aryl Boronic Acid and Its Boroxine.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- (Top) The equilibriums involved when mixing phenylboronic acid 1 with...
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Suzuki Coupling. Organic Chemistry Portal.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on understanding and preventing catalyst deactivation. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the "why" behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is sluggish or has completely stalled. What are the primary causes of catalyst deactivation?
A1: A stalled or sluggish reaction is the most common issue and typically points to the deactivation of the active Pd(0) catalyst. Several competing pathways can halt the catalytic cycle. The most frequent culprits are palladium precipitation, ligand degradation, and consumption of the boronic acid reagent via protodeboronation.
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate is a tell-tale sign of palladium agglomeration into inactive "palladium black."[1] This occurs when the stabilizing ligands dissociate from the Pd(0) center.
-
Atmosphere Control: Ensure the reaction was set up under strictly anaerobic conditions. Trace oxygen can oxidize phosphine ligands or the Pd(0) catalyst itself, rendering it inactive.[2]
-
Reagent Purity: Assess the purity of your boronic acid, aryl halide, base, and solvent. Impurities can act as catalyst poisons.[3][4]
Q2: I'm observing a black precipitate (Palladium Black) in my reaction. How can I prevent this?
A2: The formation of palladium black is a result of the aggregation of ligand-free Pd(0) species.[1] This is a critical deactivation pathway where the soluble, catalytically active complex collapses into an insoluble, inactive form.
Causality & Prevention Strategies:
-
Ligand Choice is Crucial: The primary role of the phosphine ligand is to stabilize the palladium center.[5][6] Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) are highly effective. Their size facilitates the final reductive elimination step and their electron-donating nature increases the nucleophilicity of the Pd(0) center, promoting the initial oxidative addition.[5]
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation. Increasing the ligand-to-palladium ratio (e.g., from a standard 1:1 or 2:1 to 3:1) can often maintain catalyst solubility and activity.[1] However, a large excess can sometimes inhibit the reaction by occupying coordination sites needed for the reactants.[7]
-
Temperature Management: High temperatures can accelerate ligand dissociation and subsequent catalyst decomposition.[1] Operate the reaction at the lowest effective temperature. If conversion is slow, it is often better to screen a more active catalyst system rather than simply increasing the heat.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Ligand Type | PPh₃ | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands enhance stability and activity.[5] |
| Pd:Ligand Ratio | 1:1 to 1:2 | 1:3 to 1:4 | Excess ligand helps prevent Pd(0) aggregation.[1] |
| Temperature | > 100 °C | 60–80 °C | Lower temperatures reduce the rate of catalyst decomposition.[1] |
Q3: My yields are low and I'm recovering significant amounts of my aryl halide, but my boronic acid seems to be gone. What's happening?
A3: This scenario strongly suggests that your boronic acid is being consumed by a non-productive side reaction called protodeboronation .[8] In this reaction, the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[8][9][10]
Causality & Prevention Strategies:
-
Mechanism of Protodeboronation: This reaction is often facilitated by the presence of water and can be catalyzed by either acid or base.[8][9] The specific pH of the reaction medium is a critical factor in determining the rate of this side reaction.[9][10]
-
Choice of Base and Solvent: The combination of base and solvent significantly impacts the rate of protodeboronation.[11]
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can accelerate protodeboronation. Use anhydrous solvents and dry reagents.
-
Base Selection: Strong bases in protic solvents can be particularly problematic. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over NaOH or alkoxides when protodeboronation is an issue.[12]
-
-
Boronic Ester Protection: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can significantly improve stability and suppress protodeboronation.[9][13] This is a "slow-release" strategy where the active boronic acid is generated in low concentrations during the reaction.[8]
Q4: I'm seeing a significant amount of a homocoupled byproduct (a biphenyl-like dimer of my boronic acid). Why does this form and how can I stop it?
A4: The homocoupling of boronic acids to form a biaryl byproduct is another common issue. This side reaction is often promoted by the presence of oxygen and can occur when using a Pd(II) precatalyst.[2][14]
Causality & Prevention Strategies:
-
Oxygen Contamination: Molecular oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[2][14]
-
Solution: Rigorous degassing of the reaction mixture is essential. Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst.
-
-
Inefficient Precatalyst Reduction: When using Pd(II) sources like Pd(OAc)₂, the reduction to the active Pd(0) species can be inefficient. During this process, the Pd(II) can promote homocoupling before the main catalytic cycle begins.[7][14]
-
Solution: Use modern, well-defined Pd(0) precatalysts, such as those developed by Buchwald or Fu.[4] These are designed for clean and efficient generation of the active catalyst, minimizing side reactions.
-
In-Depth Analysis of Deactivation Pathways
To effectively troubleshoot, it is vital to understand the catalytic cycle and the points at which it can be intercepted by deactivation pathways.
The Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The catalyst, a Pd(0) complex, is regenerated at the end of each cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
effect of base on (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid coupling
Topic: Effect of Base on (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid Coupling Audience: Researchers, scientists, and drug development professionals.
Introduction for the Application Scientist
This guide addresses common challenges encountered during the Suzuki-Miyaura cross-coupling of this compound. The selection of an appropriate base is paramount for the success of this reaction, directly influencing yield, reaction rate, and the prevalence of side reactions. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize reaction conditions, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base plays a critical and active role in the catalytic cycle, extending far beyond simple acid scavenging. Its primary function is to activate the boronic acid for the crucial transmetalation step.[1][2][3][4]
The mechanism proceeds as follows:
-
The base (e.g., hydroxide, carbonate) reacts with the boronic acid, R-B(OH)₂, to form a more nucleophilic boronate species, typically a trihydroxyborate [R-B(OH)₃]⁻.[5][6][7]
-
This anionic boronate complex is significantly more reactive than the neutral boronic acid.[8][9]
-
The increased electron density on the boron atom facilitates the transfer of the organic group (the aryl ring) from boron to the palladium(II) center during transmetalation, thus advancing the catalytic cycle.[4][8]
Without the base, the transmetalation step is often prohibitively slow, and the catalytic cycle would stall.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential activation of the boronic acid by a base to form the reactive boronate species required for transmetalation.
Q2: How does the choice of base (e.g., carbonates, phosphates, hydroxides) impact the reaction?
The choice of base is critical and depends on the stability of the substrates and the desired reaction rate. Bases are generally categorized by their strength and solubility.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases.[10][11] Potassium carbonate (K₂CO₃) is a reliable default for many systems.[12] Cesium carbonate (Cs₂CO₃) is stronger and more soluble in organic solvents, often accelerating reactions and proving effective for more challenging or sterically hindered couplings.[12]
-
Phosphates (K₃PO₄): Tripotassium phosphate is a moderately strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or those sensitive to harsher bases.[13] It is also known to minimize side reactions like protodeboronation.[14]
-
Hydroxides (NaOH, KOH, Ba(OH)₂): These are very strong bases that can lead to rapid reaction rates. However, their high basicity can promote undesired side reactions, such as ester hydrolysis or protodeboronation, especially with sensitive substrates.[5]
-
Fluorides (KF): Potassium fluoride is a milder base, useful for substrates with base-labile functional groups (like esters).[4] Its activation mechanism is thought to involve the formation of a highly nucleophilic trifluoroborate species.
| Base Type | Common Examples | Strength | Key Advantages | Potential Drawbacks |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Widely applicable, reliable, Cs₂CO₃ is highly effective for difficult couplings. | Limited solubility in organic solvents (except Cs₂CO₃), may require aqueous co-solvent. |
| Phosphates | K₃PO₄ | Moderate | Excellent for sterically hindered substrates, minimizes protodeboronation.[13] | Can be slow, poor solubility requires vigorous stirring or biphasic media. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very Strong | Can provide very fast reaction rates.[5] | Often promotes side reactions (protodeboronation, hydrolysis), not suitable for base-sensitive substrates. |
| Fluorides | KF | Mild | Compatible with base-labile functional groups (e.g., esters).[4] | Can be less reactive, may require higher temperatures or longer reaction times. |
Troubleshooting Guide: this compound
Q3: My reaction yield is low and I'm recovering starting materials. I suspect a base-related issue. What should I investigate first?
When a Suzuki-Miyaura coupling provides low yield with recovery of starting materials, the primary suspects are inefficient activation of the boronic acid or catalyst deactivation. For a substrate like this compound, which is not exceptionally hindered, the issue often lies with the physical properties of the reaction mixture.
Primary Cause: Poor Reagent Interaction & Solubility
Inorganic bases like K₂CO₃ and K₃PO₄ are poorly soluble in common organic solvents (e.g., Toluene, Dioxane).[12] If the base, boronic acid, and catalyst cannot interact effectively, the reaction will stall.
Troubleshooting Steps:
-
Improve Physical Conditions:
-
Grind the Base: Ensure the base is a fine, free-flowing powder to maximize its surface area. Clumped base leads to poor reproducibility.[14][15]
-
Increase Stirring Rate: For heterogeneous mixtures, vigorous stirring (e.g., >700 RPM) is essential to create an effective emulsion and promote interaction between the aqueous and organic phases.[15]
-
-
Optimize the Base and Solvent System:
-
Switch to a More Soluble Base: Replace K₂CO₃ with Cs₂CO₃. Its superior solubility in many organic solvents often leads to a significant improvement in yield.
-
Adjust the Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1) is standard practice to help dissolve the base.[2][12] Ensure the water is properly degassed to avoid catalyst oxidation.[15]
-
-
Consider a Phase-Transfer Catalyst (PTC):
-
Adding a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the hydroxide or carbonate anion into the organic phase, accelerating the formation of the reactive boronate.[16]
-
Q4: I'm observing a significant amount of 4-methyl-1-(2-chlorophenoxy)benzene as a byproduct. What is happening and how can I prevent it?
This byproduct is the result of protodeboronation (also called protodeborylation), a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[17] This consumes your starting material without forming the desired product.
Causality: A Competing Reaction Pathway
Protodeboronation competes directly with the desired transmetalation step.[17] If the rate of transmetalation is slow, the boronic acid (or its activated boronate form) has more time to decompose via this pathway. The reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water.[18][19]
Caption: Competing reaction pathways for the boronic acid. The goal is to accelerate the desired Suzuki pathway to outcompete the undesired protodeboronation.
Solutions to Minimize Protodeboronation:
-
Accelerate the Catalytic Cycle:
-
Use a More Active Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) dramatically accelerate the rate-limiting steps of the cycle, allowing the desired coupling to outpace decomposition.[13][18][20] This is often the most effective solution.
-
Use a More Effective Base: As mentioned, Cs₂CO₃ or K₃PO₄ can be more effective than K₂CO₃, leading to faster transmetalation.
-
-
Suppress the Protodeboronation Pathway:
-
Lower the Temperature: Since protodeboronation is often favored at higher temperatures, running the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration can be beneficial.[21]
-
Use a Milder Base: Switch from a strong base like NaOH or KOH to K₃PO₄, which is known to be effective while minimizing this side reaction.[13]
-
-
Protect the Boronic Acid:
-
Convert to a Boronic Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable pinacol (Bpin) or MIDA ester is a robust strategy. These derivatives are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low.[15][22]
-
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for the specific aryl halide partner.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Dioxane/Water, 5:1 ratio, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Via cannula, add the degassed Dioxane/Water solvent mixture. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.[12]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library. [Link]
-
Braga, A. A., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
van der Pyl, D., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025). Reddit. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mt.com [mt.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. reddit.com [reddit.com]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the critical role of solvents in reactions involving this reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Introduction: Why Solvent Choice is Critical
The solvent in a chemical reaction is far from a passive medium. It is an active participant that profoundly influences reaction kinetics, equilibria, and selectivity.[1][2] For reactions involving boronic acids, the solvent system dictates the solubility of reagents, stabilizes the palladium catalyst, modulates the activity of the base, and influences the speciation of the boronic acid itself.[3] A suboptimal solvent choice can lead to a host of problems, including poor yields, failed reactions, and the formation of difficult-to-remove impurities. This guide will address the most common issues encountered in the field and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Yields
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low and inconsistent yields. I've checked my catalyst, base, and substrates. Could the solvent be the culprit?
A1: Absolutely. This is one of the most common issues, and the solvent system is often at the heart of it. Low yields can stem from several solvent-related factors:
-
Poor Solubility: this compound, like many arylboronic acids, may have limited solubility in purely non-polar solvents. While specific data for this molecule is not widely published, phenylboronic acid shows very low solubility in hydrocarbons like methylcyclohexane, moderate solubility in chloroform, and high solubility in ethers (like dipropyl ether) and ketones (like acetone).[4][5][6] If your reagents, particularly the boronic acid or the inorganic base, are not sufficiently dissolved, the reaction will be slow and incomplete.
-
Inactive Boronic Acid Species: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8] This equilibrium is highly sensitive to the solvent. Non-polar, aprotic solvents (e.g., toluene, chloroform) favor the formation of the boroxine trimer, which is often less reactive in the catalytic cycle.[7] This means a significant portion of your starting material may be in an inactive state, leading to incorrect stoichiometry and low yields.[7]
-
Inefficient Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is critically dependent on the solvent. This step often requires the activation of the boronic acid to a more nucleophilic boronate species.[9] This activation is facilitated by the base, and its effectiveness is influenced by the solvent's ability to dissolve the base and mediate the interaction.[10]
Troubleshooting Protocol: Optimizing Your Solvent System for Higher Yields
-
Introduce a Polar Co-Solvent: For most Suzuki-Miyaura reactions, a mixture of a primary organic solvent with a polar co-solvent is beneficial.
-
Add Water: Water is a frequent and highly effective additive. It helps dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active 'ate' complex (R-B(OH)₃⁻), which accelerates transmetalation.[11][12] A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[12][13]
-
Consider Alcohols: Protic solvents like isopropanol (iPrOH) or ethanol (EtOH) can also be highly effective, sometimes leading to better outcomes than non-polar solvents, especially if conversion is an issue.[11][14]
-
-
Pre-treat the Boronic Acid to Ensure Monomeric Form: If you suspect boroxine formation is the problem (especially if using anhydrous, non-polar solvents), you can hydrolyze the trimer back to the active monomer.
-
Protocol: Before starting your reaction, dissolve the this compound in your chosen organic solvent (e.g., dioxane, THF). Add a small amount of water (5-10% of the total volume) and stir vigorously for 30-60 minutes at room temperature.[7] The boroxine should convert back to the monomeric boronic acid. You can then add the remaining reagents to this solution.
-
-
Screen a Range of Solvent Systems: There is no single "best" solvent. The optimal choice depends on the specific substrates. A small-scale screen can save significant time and resources.
Solvent System Class Key Characteristics & Rationale Toluene / Water Aromatic (Non-polar) / Protic Good for higher temperatures. Water aids base solubility and transmetalation. 1,4-Dioxane / Water Ether (Polar Aprotic) / Protic A very common and often effective system. Good balance of solubility for organic and inorganic components.[13] Tetrahydrofuran (THF) / Water Ether (Polar Aprotic) / Protic Another excellent general-purpose system. THF is less prone to forming peroxides than dioxane.[3] Isopropanol (iPrOH) / Water Alcohol (Polar Protic) / Protic Can significantly improve conversion for challenging substrates where non-polar solvents are sluggish.[11] Dimethylformamide (DMF) Amide (Polar Aprotic) Excellent solvating power for a wide range of reagents. Use with caution as it can sometimes lead to different selectivity.[11] This table summarizes common solvent choices for Suzuki-Miyaura reactions.
Issue 2: Formation of Byproducts (Protodeboronation and Homocoupling)
Q2: My reaction is clean, but I'm isolating a significant amount of (2-chlorophenoxy)toluene, the product of protodeboronation. How can my solvent choice help minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with electron-rich or heteroaromatic boronic acids.[13][15][16] The solvent system plays a crucial role in managing this side reaction.
-
Mechanism: This reaction is essentially the hydrolysis of the boronic acid to the parent arene and boric acid.[13] It can be promoted by excessive water, high temperatures, or prolonged reaction times.
-
Solvent Influence: While water is often necessary to activate the boronic acid for the desired coupling, an excessive amount can increase the rate of protodeboronation. The choice of base and its interaction with the solvent also matters.
Troubleshooting Protocol: Minimizing Protodeboronation
-
Optimize the Water Ratio: If you suspect protodeboronation, reduce the amount of water in your solvent system. Start with a higher organic:water ratio (e.g., 20:1) and see if the side product is diminished. In some cases, using anhydrous conditions with a soluble organic base (like triethylamine) might be necessary, though this can slow down the desired reaction.
-
Change Your Solvent/Base System:
-
Aprotic Solvents: Using polar aprotic solvents like DMF or acetonitrile (MeCN) can sometimes suppress protodeboronation compared to protic solvents.
-
Weaker Base: A very strong base in a protic solvent can accelerate the unwanted hydrolysis. Consider switching to a milder base like K₂CO₃ or even an organic base.
-
-
Consider Boronic Esters: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, is a highly effective strategy. These are generally more resistant to hydrolysis.[13]
Q3: I am observing significant homocoupling of my boronic acid. What is the solvent's role in this?
A3: Homocoupling results in a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[12]
-
Solvent's Role: The primary role of the solvent here is indirect but critical. A poorly degassed solvent will contain dissolved oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling pathway.[12] Furthermore, some solvents can promote or impede this side reaction. For instance, in certain systems, higher proportions of water in an aqueous-organic mixture have been shown to increase homocoupling.[1]
Troubleshooting Protocol: Preventing Homocoupling
-
Thoroughly Degas Your Solvent: This is the most critical step. Ensure your solvent (including any water used as a co-solvent) is rigorously degassed before adding the catalyst.[13] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Use a Pd(0) Pre-catalyst: While many reactions use Pd(II) sources that are reduced in situ, starting with a Pd(0) pre-catalyst (like Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes reduce the amount of stray Pd(II) available for homocoupling.[13]
Visualizing the Process: Solvent Influence on the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting where the solvent exerts its influence.
Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.
Advanced Topic: Solvent-Dependent Selectivity
Q4: I am working with a substrate that has multiple reactive sites (e.g., a chloroaryl triflate). Can I use the solvent to control which site the boronic acid couples to?
A4: Yes, this is a fascinating and synthetically valuable phenomenon. Research has shown that solvent choice can dramatically switch the chemoselectivity of Suzuki-Miyaura couplings.[11][17]
-
The General Trend: In the Pd/PᵗBu₃-catalyzed coupling of chloroaryl triflates, non-polar solvents (like toluene or THF) and polar protic solvents (like water and alcohols) tend to favor selective reaction at the C-Cl bond.[11] In contrast, some polar aprotic solvents, particularly nitriles (acetonitrile) and amides (DMF), favor reaction at the C-OTf bond.[11][17]
-
The Underlying Mechanism: This switch in selectivity is not simply due to the solvent's dielectric constant (polarity).[11][17] It is believed to be related to how the solvent coordinates with the palladium catalyst. In non-polar or protic solvents, the active catalyst is thought to be a neutral monophosphine species, [Pd(PᵗBu₃)], which preferentially undergoes oxidative addition into the C-Cl bond. In coordinating polar aprotic solvents like acetonitrile, the active catalyst may be an anionic, bis-ligated complex that favors oxidative addition into the more polarized C-OTf bond.[11][18]
This powerful tool allows for divergent synthesis from a single starting material, purely by changing the reaction solvent.
Caption: Solvent-directed chemoselectivity in Suzuki-Miyaura cross-coupling.
References
-
D. G. T. Smith, et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
T. J. Williams, et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 294-301. [Link]
-
Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
-
Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
A. A. Al-bayati, et al. (2015). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Transition Metal Chemistry, 40(6), 635-641. [Link]
-
J. Org. Chem. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. (2016). Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3784-3793. [Link]
-
ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
-
C. J. A. Clarke, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2236-2247. [Link]
-
ResearchGate. (2017). Effects of temperature and solvent in Suzuki reactions of phenylboronic... [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
The Journal of Organic Chemistry. (2025). Solvent Effects in Boronic Acid-Diol Binding. [Link]
-
Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Royal Society of Chemistry. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. [Link]
-
Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2025). Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column. [Link]
-
UCL Discovery. Applications of Boronic Acids in Organic Synthesis. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. Solvent Effects in Boronic Acid-Diol Binding. [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Researcher.Life. The Boroxine-Boronic Acid Equilibrium. [Link]
-
ResearchGate. 3.1.1.3.2 Reaction with Arylboronic Acids or Derivatives or Aroyl Halides. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
ResearchGate. (2022). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
managing impurities in (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid synthesis
Technical Support Center: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction
Welcome to the technical support center for this compound (CAS No: 1256358-69-6). This molecule is a sophisticated building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] Its utility in the synthesis of pharmaceuticals and advanced materials makes its purity a critical parameter for success.[4] Impurities can poison catalysts, generate unwanted side products, and complicate downstream purification efforts, ultimately impacting yield, efficacy, and safety.[4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and control impurities during and after the synthesis of this vital reagent.
Synthetic Pathway and Impurity Hotspots
A common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6] Understanding this pathway is key to anticipating and mitigating potential impurities.
A plausible synthetic route to this compound is depicted below. The process starts from 4-bromobenzyl bromide, proceeds through a Williamson ether synthesis to form the key aryl bromide intermediate, which is then converted to the final boronic acid.
Caption: Synthetic pathway and common impurity formation points.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification, providing causal explanations and actionable solutions.
Question: My crude reaction mixture shows a significant amount of a nonpolar byproduct by TLC/LC-MS. What is it and how can I prevent it?
Answer: This is very likely a homocoupling byproduct, resulting from the reaction of two Grignard reagent molecules. This side reaction is particularly prevalent if there are oxidizing agents present, including residual air (oxygen) in the reaction vessel.[7]
-
Causality: The Grignard reagent is a potent nucleophile. In the presence of certain transition metal impurities or oxygen, it can undergo oxidative coupling to form a biphenyl derivative.
-
Preventative Measures:
-
Strictly Anaerobic Conditions: Ensure your glassware is oven-dried or flame-dried under vacuum. Conduct the Grignard formation and subsequent borylation under a robust inert atmosphere (high-purity Argon or Nitrogen). Degas your solvent (THF) before use.[7]
-
High-Quality Magnesium: Use freshly ground or etched magnesium turnings to ensure a highly active surface for a rapid and clean Grignard formation, minimizing side reaction time.
-
Controlled Addition: Add the aryl bromide intermediate slowly to the magnesium suspension to maintain a controlled reaction temperature and avoid localized concentration spikes.
-
Question: My final product's ¹H NMR spectrum shows broad signals for the B-OH protons and the aromatic region looks complex. What's happening?
Answer: You are likely observing the presence of the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boronic acids exist in equilibrium with their boroxines, especially in aprotic solvents or upon drying.[1] This complicates NMR spectra and can make accurate integration difficult.
-
Causality: The B-OH groups are labile and can condense, eliminating water to form a stable six-membered B-O-B ring. This equilibrium is influenced by solvent, concentration, and the presence of water.
-
Solutions:
-
NMR Solvent Choice: To simplify the spectrum and confirm the presence of the boronic acid, dissolve the sample in a deuterated solvent containing a small amount of D₂O (e.g., DMSO-d₆ + D₂O or Acetone-d₆ + D₂O). The D₂O will hydrolyze the boroxine back to the monomeric boronic acid and exchange with the B-OH protons, causing their signal to disappear.
-
Purification: While boroxine formation is reversible, minimizing it before use in a subsequent reaction is ideal. A final purification step involving recrystallization from an aqueous/organic solvent mixture can help isolate the pure monomeric acid.[8]
-
Question: I'm struggling to purify my boronic acid using standard silica gel chromatography. The compound either streaks badly or I get very low recovery. Why?
Answer: This is a classic challenge with boronic acids.[9] The Lewis acidic boron atom and the polar hydroxyl groups interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, decomposition (protodeboronation), and poor separation.[9][10]
-
Causality: The empty p-orbital on the boron atom acts as a Lewis acid, forming strong adducts with the Lewis basic silanol groups of the stationary phase.
-
Alternative Purification Strategies:
-
Acid-Base Extraction: This is often the most effective method. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for separation from neutral organic impurities. See the detailed protocol below.[5][11]
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be highly effective. A mixed solvent system, such as Toluene/Hexanes or Water/Acetonitrile, often works well.[8][12]
-
Specialized Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina.[12] Alternatively, some literature suggests treating silica gel with boric acid before use to pre-saturate the active sites.[9]
-
Derivatization: For very challenging purifications, the boronic acid can be temporarily converted to a more stable and chromatographically friendly derivative, such as a pinacol ester or a diethanolamine adduct, purified, and then hydrolyzed back to the free acid.[9][13]
-
| Purification Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | High capacity, cost-effective, removes neutral impurities.[5][11] | Can be labor-intensive; risk of emulsion formation. | Removing non-acidic byproducts like homocoupled species. |
| Recrystallization | Excellent for achieving high purity (>99.5%); scalable.[12] | Requires a solid material; may have significant material loss in mother liquor. | Final polishing of material that is already >90% pure. |
| Silica Gel Chromatography | High resolution for some mixtures. | Often problematic for boronic acids (streaking, low recovery).[9] | Separating impurities with very different polarities, but should be a last resort. |
| Neutral Alumina Chromatography | Better recovery than silica for some boronic acids.[12] | Lower resolving power than silica gel. | Mild purification when silica is not viable. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for setting up the synthesis to ensure high purity from the start? A1: Success begins with careful planning and execution.
-
High-Quality Reagents: Use anhydrous solvents and high-purity starting materials.
-
Inert Atmosphere: The Grignard formation and borylation steps are highly sensitive to air and moisture. A robust inert atmosphere (Argon is preferred over Nitrogen for Grignard reactions) is non-negotiable.[7]
-
Temperature Control: The addition of the trialkyl borate to the Grignard reagent is highly exothermic. Maintaining a very low temperature (e.g., -78 °C using a dry ice/acetone bath) is crucial to prevent the formation of borinic acid (R₂BOH) and triarylborane (R₃B) byproducts from over-addition.[10]
Q2: How should I properly handle and store this compound? A2: Phenylboronic acids are known to be hygroscopic and can degrade over time.[14][15][16]
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is recommended.[2][17]
-
Handling: Handle the solid material quickly in a low-humidity environment to minimize water absorption. Avoid exposure to strong oxidizing agents.[15][18]
Q3: What is the best analytical method for assessing the purity of my final product? A3: A combination of techniques is recommended for a complete purity profile.
-
Reverse-Phase HPLC: This is the gold standard for quantitative purity analysis of boronic acids.[4] A C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) is a good starting point.[19]
-
LC-MS: Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio.[1]
-
¹H NMR: Provides structural confirmation and can help identify major impurities, especially when compared against a reference standard. As mentioned, the presence of boroxines can complicate analysis.[1]
-
GC-MS: Can be used to detect volatile impurities, such as unreacted starting materials or the protodeboronation byproduct.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic boronic acid from neutral organic impurities.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution. The volume of the basic solution should be roughly half that of the organic layer. Shake vigorously and vent frequently.
-
Allow the layers to separate. The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer one or two more times with fresh NaOH solution to ensure complete recovery.
-
Combine all aqueous extracts and wash once with the initial organic solvent to remove any remaining non-polar impurities.
-
Cool the combined aqueous layer in an ice bath with stirring.
-
Slowly add cold 2 M hydrochloric acid dropwise to the stirring aqueous solution. The boronic acid will precipitate as a white solid as the solution becomes acidic. Continue adding acid until the pH is between 2 and 3 (check with pH paper).
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the pure solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the product thoroughly under high vacuum to remove all traces of water.
Protocol 2: Sample Preparation for RP-HPLC Analysis
Accurate sample preparation is critical to avoid on-column degradation and ensure reproducible results.[20]
-
Solvent Selection: Prepare a diluent. A 50:50 mixture of acetonitrile and water is a common starting point. Aprotic solvents like pure acetonitrile can sometimes be used to minimize hydrolysis before injection.[20]
-
Stock Solution: Accurately weigh approximately 5-10 mg of your boronic acid into a volumetric flask (e.g., 10 mL).
-
Dissolution: Add the diluent to dissolve the solid completely. Use sonication if necessary to ensure full dissolution.
-
Final Concentration: Dilute the stock solution to a final concentration suitable for your HPLC system, typically in the range of 0.1-0.5 mg/mL.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulate matter.
-
Analysis: Analyze the sample promptly after preparation to minimize the potential for degradation in the vial.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). PharmaCircle.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- What are the analytical methods for determining the purity of Boric acid - 10B? (2025). Blog.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026). Te-Long.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022).
- Process for purification of boronic acid and its derivatives. (n.d.).
- Phenylboronic acid - SAFETY D
- Strategies for the analysis of highly reactive pinacolboronate esters. (2025).
- Phenylboronic acid - Safety D
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). RSC Publishing.
- How to purify boronic acids/boronate esters? (2016).
- Purific
- Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Phenylboronic acid. (n.d.). HPC Standards.
- Phenylboronic acid CAS#: 98-80-6. (n.d.). ChemicalBook.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- 4-Chlorophenylboronic acid synthesis. (n.d.). ChemicalBook.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound. (n.d.). BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.).
- CN111004262A - Synthetic method of p-chlorophenylboronic acid. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. fishersci.com [fishersci.com]
- 15. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
- 17. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 18. hpc-standards.com [hpc-standards.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Substituted Phenylboronic Acids: A Guide for Researchers and Drug Development Professionals
Substituted phenylboronic acids represent a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Their versatility as synthetic intermediates, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is unparalleled for the construction of complex molecular architectures.[1][3] Beyond their role as building blocks, the boronic acid functional group imparts unique chemical and biological properties, leading to their emergence as critical components in chemical sensors and as pharmacophores in therapeutic agents.[1][4][5] The true power of this class of compounds lies in the tunability of their properties through the introduction of substituents on the phenyl ring. This guide provides an in-depth comparative analysis of how electron-donating and electron-withdrawing substituents modulate the physicochemical properties, reactivity, and biological activity of phenylboronic acids, supported by experimental data and detailed protocols.
The Influence of Substituents on Fundamental Properties
The electronic nature of the substituent on the phenyl ring profoundly influences the Lewis acidity of the boron center, which in turn dictates the reactivity and stability of the molecule.[6] Electron-withdrawing groups (EWGs) increase the Lewis acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).[6][7] This fundamental principle has significant downstream consequences for their application.
Acidity (pKa) Comparison
The pKa of a phenylboronic acid is a critical parameter affecting its reactivity in cross-coupling reactions and its ability to bind to diols, a key interaction for sensing applications.[6] The table below summarizes the pKa values for a series of para-substituted phenylboronic acids, illustrating the clear trend of increasing acidity with more strongly electron-withdrawing substituents.
| Substituent (para-position) | Electronic Nature | Approximate pKa |
| -OCH₃ | Strong Electron-Donating | 9.25[6] |
| -CH₃ | Weak Electron-Donating | ~8.9[6] |
| -H | Neutral | 8.83[6][8] |
| -F | Weak Electron-Withdrawing | 8.27[6] |
| -Cl | Electron-Withdrawing | ~8.2[6] |
| -CF₃ | Strong Electron-Withdrawing | ~7.7[6] |
| -CN | Strong Electron-Withdrawing | ~7.5[6] |
| -NO₂ | Strong Electron-Withdrawing | ~7.2[6][7] |
Expert Insight: The ability to tune the pKa of the boronic acid is crucial. For applications like glucose sensing at physiological pH (~7.4), a lower pKa is desirable to ensure a significant portion of the boronic acid is in the anionic, diol-binding competent state.[7] This is why phenylboronic acids bearing strong EWGs are often investigated for such applications.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for forging carbon-carbon bonds.[3][6] The electronic properties of the substituted phenylboronic acid play a significant role in the efficiency of this palladium-catalyzed reaction. The rate-determining step, transmetalation, is influenced by the nucleophilicity of the organic group being transferred from boron to palladium.[6]
Generally, electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, often leading to higher reaction yields in shorter times.[6] Conversely, electron-withdrawing groups can decrease the rate of this step. However, the overall reaction outcome is a complex interplay of the electronics of both coupling partners, the catalyst system, base, and solvent.
Comparative Reaction Yields
The following table provides a comparative look at the performance of an electron-donating and an electron-withdrawing substituted phenylboronic acid in the Suzuki-Miyaura coupling with 4-iodotoluene under standardized conditions.
| Phenylboronic Acid | Substituent Nature | Reaction Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 12 | 78 |
Causality Behind Experimental Choices: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (like SPhos) is deliberate. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing overall reaction efficiency.[3] The use of a base, such as potassium phosphate, is essential to activate the boronic acid for transmetalation.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Application in Glucose Sensing
Phenylboronic acids are widely explored as synthetic receptors for glucose and other carbohydrates due to their ability to form reversible covalent bonds with cis-diols.[10][11] This interaction is the basis for various glucose-sensing platforms. The binding of glucose to a phenylboronic acid derivative, particularly those with a lower pKa, leads to a measurable change in a physical property, such as fluorescence or a volumetric change in a hydrogel.[10][11]
The mechanism involves the interaction of the tetrahedral boronate anion with the diol groups of glucose to form a stable cyclic ester.[10][12] Phenylboronic acids with electron-withdrawing groups are generally more effective glucose binders at physiological pH because a larger fraction of the boronic acid exists in the requisite anionic form.[7]
Caption: Mechanism of glucose binding by phenylboronic acid.
Role in Medicinal Chemistry and Drug Development
The unique properties of boronic acids have led to their incorporation into approved drugs and numerous clinical candidates.[4][5][13] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, making boronic acids potent enzyme inhibitors.[13] A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that is a proteasome inhibitor used to treat multiple myeloma.[4][5][13]
The nature of the substituent on the phenyl ring can significantly impact the biological activity and pharmacokinetic properties of a boronic acid-containing drug candidate.[4][14]
Comparative Cytotoxicity
The following table compares the cytotoxic effects of an electron-donating and an electron-withdrawing substituted phenylboronic acid on the A2780 human ovarian cancer cell line. Cytotoxicity is expressed as the half-maximal inhibitory concentration (IC50).
| Phenylboronic Acid | Substituent Nature | IC50 (µM) on A2780 cells |
| 4-Aminophenylboronic acid | Electron-Donating | > 100 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 15 |
Expert Insight: The increased cytotoxicity of the phenylboronic acid with strong electron-withdrawing groups may be attributed to enhanced Lewis acidity, facilitating stronger interactions with biological nucleophiles, or to other factors such as increased cell permeability. This highlights how substituent choice is a critical parameter in the design of boronic acid-based therapeutics.
Stability and Handling Considerations
While generally stable, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.[15] This can complicate characterization and stoichiometry calculations. They can also be susceptible to protodeboronation under certain conditions. To circumvent these issues, boronic acids are often converted to more stable derivatives, such as pinacol esters or MIDA esters, which act as protecting groups.[15][16] These protecting groups can be carried through multi-step syntheses and cleaved under specific conditions to regenerate the boronic acid.[15][16]
Caption: Stability and protection of phenylboronic acids.
Conclusion
The strategic placement of electron-donating or electron-withdrawing substituents on the phenyl ring of boronic acids provides a powerful tool for fine-tuning their chemical and biological properties. From modulating reactivity in cornerstone synthetic reactions like the Suzuki-Miyaura coupling to optimizing the binding affinity for glucose sensing and enhancing the potency of therapeutic agents, a deep understanding of these substituent effects is paramount for researchers, scientists, and drug development professionals. This guide has provided a comparative framework, supported by experimental data and protocols, to aid in the rational design and application of substituted phenylboronic acids in a variety of scientific endeavors.
References
-
G. S. C. C. de Souza, J. L. F. C. Lima, and S. Reis, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, p. 4298, Sep. 2020. [Link]
-
G. S. C. C. de Souza, J. L. F. C. Lima, and S. Reis, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," ResearchGate, Sep. 2020. [Link]
-
V. R. S. S. Mokkapati, "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters," ResearchGate, Aug. 2025. [Link]
-
V. R. S. S. Mokkapati, "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters," The Journal of Organic Chemistry, vol. 73, no. 2, pp. 460–469, Jan. 2008. [Link]
-
R. Singh, "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, vol. 27, no. 15, p. 4736, Jul. 2022. [Link]
-
T. Zhang, "Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups," Scientific Reports, vol. 12, no. 1, Dec. 2022. [Link]
-
Chem-Station, "Protecting Groups for Boronic Acids," Chem-Station Int. Ed., May 2016. [Link]
-
ResearchGate, "Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH.," ResearchGate, Jan. 2022. [Link]
-
G. S. C. C. de Souza, J. L. F. C. Lima, and S. Reis, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PubMed, Sep. 2020. [Link]
-
A. D. G. T. G. de Oliveira, "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents," Chemistry – A European Journal, vol. 28, no. 10, Feb. 2022. [Link]
-
The Royal Society of Chemistry, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015. [Link]
-
Beilstein Journals, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2236–2247, Sep. 2018. [Link]
-
ACS Publications, "Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions," Journal of Chemical Education, vol. 96, no. 11, pp. 2596–2601, Oct. 2019. [Link]
-
ACS Publications, "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers," ACS Nano, vol. 12, no. 4, pp. 3636–3643, Mar. 2018. [Link]
-
MDPI, "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," Molecules, vol. 24, no. 23, p. 4333, Nov. 2019. [Link]
-
MDPI, "Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels," Gels, vol. 8, no. 1, p. 53, Jan. 2022. [Link]
-
ResearchGate, "The influence of ortho-substituents on the properties of phenylboronic acids," ResearchGate, Aug. 2025. [Link]
-
YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, Mar. 2025. [Link]
-
PMC, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2236–2247, Sep. 2018. [Link]
-
PMC, "Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation," Computational and Theoretical Chemistry, vol. 1059, pp. 26–37, May 2015. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
Wikipedia, "Phenylboronic acid," Wikipedia. [Link]
-
ACS Publications, "Stability and Synthesis of Phenylboronic Acids1," Journal of the American Chemical Society, vol. 81, no. 12, p. 3153, Jun. 1959. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, Oct. 2024. [Link]
-
PMC, "Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor," Journal of Diabetes Science and Technology, vol. 7, no. 1, pp. 48–56, Jan. 2013. [Link]
-
RSC Publishing, "Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates," Organic & Biomolecular Chemistry, vol. 1, no. 19, pp. 3254–3263, 2003. [Link]
-
PMC, "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid," Molecules, vol. 25, no. 4, p. 863, Feb. 2020. [Link]
-
ACS Publications, "Boron Chemistry: An Overview," ACS Symposium Series, pp. 1–25, Nov. 2016. [Link]
-
RSC Publishing, "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives," Analytical Methods, vol. 5, no. 15, p. 3672, 2013. [Link]
-
ResearchGate, "Boronic acids protecting groups with standard deprotecting conditions.," ResearchGate. [Link]
-
Globe Thesis, "Studies On The Synthesis Of Para-Substitued Phenylboronic Acid," Globe Thesis, Mar. 2008. [Link]
-
ACS Publications, "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," Organic Process Research & Development, vol. 21, no. 9, pp. 1296–1314, Aug. 2017. [Link]
-
ResearchGate, "ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.," ResearchGate, Aug. 2025. [Link]
-
RSC Publishing, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, vol. 5, no. 2, pp. 450–456, 2013. [Link]
-
MDPI, "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications," Catalysts, vol. 11, no. 10, p. 1187, Oct. 2021. [Link]
-
Waters, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters. [Link]
-
MDPI, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, p. 4298, Sep. 2020. [Link]
- Google Patents, "US6576789B1 - Process for the preparation of substituted phenylboronic acids," Google P
-
ResearchGate, "(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," ResearchGate, Jun. 2020. [Link]
-
ResearchGate, "Synthesis of some para-functionalized phenylboronic acid derivatives," ResearchGate, Aug. 2025. [Link]
-
MDPI, "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds," International Journal of Molecular Sciences, vol. 23, no. 11, p. 5988, May 2022. [Link]
-
ACS Publications, "Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides," The Journal of Physical Chemistry A, vol. 111, no. 43, pp. 10853–10861, Oct. 2007. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. OPG [opg.optica.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and qNMR for the Purity Validation of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex target molecules. Impurities, such as process-related side products or degradation products like boroxines (cyclic anhydrides), can have significant downstream effects, potentially leading to failed reactions, compromised biological activity, or unforeseen toxicological profiles.
This guide provides an in-depth comparison of two powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As researchers and drug development professionals, selecting the appropriate analytical strategy is crucial for ensuring the integrity of your synthetic intermediates and the ultimate success of your research endeavors. This document will delve into the experimental protocols, explain the causality behind methodological choices, and present comparative data to guide your decision-making process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separations
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify individual components within a mixture.[1] Its high resolving power makes it exceptionally suited for detecting and quantifying closely related impurities. A properly validated HPLC method provides confidence that the material meets the stringent purity requirements for subsequent synthetic steps.
Causality in HPLC Method Development for Boronic Acids
Developing a robust HPLC method for boronic acids requires careful consideration of their unique chemical properties. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. Furthermore, their stability can be influenced by pH and the composition of the analytical mobile phase.[2] The method detailed below is designed to mitigate these challenges.
-
Column Selection: A reversed-phase C18 column is the workhorse of HPLC and is suitable for retaining the moderately nonpolar this compound. Modern columns with end-capping are chosen to minimize interactions between the acidic boronic acid group and residual silanols on the silica surface, thereby improving peak shape.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to suppress the ionization of the boronic acid group. This ensures a consistent retention mechanism and sharp, symmetrical peaks. The gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) allows for the elution of the main compound while also separating earlier-eluting polar impurities and later-eluting nonpolar impurities.
-
Detector: A Photodiode Array (PDA) detector is selected for its ability to acquire full UV-Vis spectra for each peak. This is invaluable for peak purity assessment and for providing preliminary identification of unknown impurities based on their UV spectra.
Experimental Protocol: HPLC Purity Validation
This protocol is a self-validating system, designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
1. Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (with full spectral scan from 200-400 nm).
-
Injection Volume: 5 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.
4. Validation Workflow: The validation of this analytical procedure must demonstrate that it is suitable for its intended purpose.[6][7] The workflow adheres to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Caption: HPLC Method Validation Workflow per ICH Q2(R1).
Quantitative NMR (qNMR): An Absolute Method
While HPLC excels at separation, Quantitative NMR (qNMR) offers a distinct advantage: it is a primary ratio method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the determination of a compound's purity without the need for a specific reference standard of the same compound. Instead, a certified internal standard of known purity and concentration is used.
Causality in qNMR Method Development
-
Internal Standard Selection: The internal standard must have a simple spectrum with at least one signal that is in a clear region of the spectrum, away from any signals from the analyte or impurities. It must also be stable, non-volatile, and accurately weighable. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large protonated solvent signal that would obscure the analyte signals.
-
Acquisition Parameters: Key parameters like the relaxation delay (d1) must be set to be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This ensures complete relaxation of the nuclei between scans, which is critical for accurate quantification.
Experimental Protocol: qNMR Purity Assay
1. Instrumentation and Materials:
-
Spectrometer: Bruker 400 MHz Avance III HD Spectrometer or equivalent.
-
Internal Standard: Certified Maleic Acid (known purity).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
2. Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
3. NMR Data Acquisition:
-
Pulse Program: Standard quantitative proton experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (determined experimentally or estimated).
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
Spectral Width: Appropriate range to cover all signals (~12 ppm).
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific question being asked. HPLC answers, "What is the purity relative to all other UV-active components that elute from the column?" while qNMR answers, "What is the absolute mass fraction of the analyte in the sample?"
| Feature | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation followed by UV detection. Purity is typically area percent. | Signal intensity is directly proportional to the number of nuclei. An absolute quantification method. |
| Reference Standard | Requires a specific, high-purity reference standard of the analyte itself. | Requires a certified internal standard of a different, stable compound (e.g., maleic acid). |
| Specificity | High; excellent at separating isomers and closely related impurities. | Lower for isomers; may not distinguish between structurally similar impurities unless they have unique signals. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Lower (typically requires mg of sample). |
| Precision | Excellent (<1% RSD is common). | Very good (1-2% RSD is achievable with care). |
| Information Provided | Relative purity, retention times, number of impurities, UV spectra of impurities. | Absolute purity (mass fraction), structural confirmation of the main component. |
| Sample Throughput | Moderate (20-30 minutes per sample). | Lower (requires careful sample preparation and longer acquisition times for quantification). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered. |
Conclusion and Recommendation
For the routine quality control and purity validation of this compound, HPLC is the recommended primary technique. Its superior ability to separate and quantify trace-level impurities, including potential isomers and degradation products, provides the detailed purity profile required in a regulated drug development environment.[8] The validation framework established by guidelines from the USP, ICH, and FDA ensures the method is robust and reliable.[9][10][11]
qNMR serves as an invaluable complementary technique. It is exceptionally powerful for the initial characterization of a new batch of material and for the absolute purity assignment of a primary reference standard that will be used for future HPLC analyses. The two methods, when used in conjunction, provide a comprehensive and unequivocal assessment of the purity and identity of this compound, ensuring the quality and integrity of this critical synthetic intermediate.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . [Link]
-
USP <621> Chromatography - DSDP Analytics . [Link]
-
<621> Chromatography - US Pharmacopeia (USP) . [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF . [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) . [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate . [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . [Link]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. agilent.com [agilent.com]
- 9. usp.org [usp.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
A Senior Application Scientist's Guide to the Structural Analysis and Comparative Performance of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Analogs
This guide provides an in-depth structural analysis of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid and its positional isomers. Geared towards researchers, scientists, and professionals in drug development, this document delves into the nuanced structural characteristics and comparative performance of these valuable synthetic building blocks. We will explore key analytical techniques and their application in elucidating the structural intricacies of these molecules, supported by experimental data from closely related analogs. Furthermore, we will examine their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, offering insights into how subtle structural variations can influence reactivity and yield.
Introduction to this compound
This compound is an organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether moiety.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of C-C bonds in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] The presence of the ether linkage and the chloro-substituent offers chemists precise control over the electronic and steric environment of the resulting biaryl products.
Comparative Structural Analysis
A thorough understanding of the three-dimensional structure of a reagent is paramount for predicting its reactivity and behavior in chemical transformations. Due to the limited availability of published experimental data for this compound, this guide will leverage data from its close structural isomers and related phenylboronic acid derivatives to provide a comprehensive analysis. This approach allows for a robust understanding of the expected structural features of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, both ¹H and ¹¹B NMR provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule. For the family of (chlorophenoxy)methyl)phenyl)boronic acids, characteristic signals are expected in the aromatic region (typically 6.0-8.5 ppm) and for the benzylic methylene protons (around 5.0 ppm). The exact chemical shifts are influenced by the position of the chloro substituent on the phenoxy ring.[2]
¹¹B NMR Spectroscopy: ¹¹B NMR is particularly informative for organoboron compounds, with chemical shifts sensitive to the coordination state and electronic environment of the boron atom. Tricoordinate boronic acids typically exhibit broad signals in the range of 27-33 ppm.[3] The formation of boronate esters or boroxines (cyclic anhydrides) can lead to shifts in the ¹¹B NMR spectrum.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for (Chlorophenoxy)methyl)phenyl)boronic Acid Isomers
| Compound | Predicted Aromatic Protons (ppm) | Predicted Methylene Protons (ppm) |
| This compound | 7.0 - 8.0 | ~5.1 |
| (4-((3-Chlorophenoxy)methyl)phenyl)boronic acid | 6.9 - 7.9 | ~5.0 |
| (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | 6.8 - 7.8 | ~5.0 |
Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For boronic acids, challenges can arise due to their tendency to dehydrate and form cyclic boroxines.
Expected Fragmentation: In the mass spectrum of this compound, the molecular ion peak [M]+ would be expected. Common fragmentation pathways for similar ether-containing compounds involve cleavage of the benzylic C-O bond.[4] The presence of chlorine would result in a characteristic isotopic pattern for fragments containing this atom (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl). The fragmentation of the phenylboronic acid moiety itself can also occur, leading to ions such as [BO]⁻ and [BO₂]⁻ in negative ion mode.[5]
Table 2: Predicted Key Mass Spectral Fragments for this compound
| Fragment | Predicted m/z | Notes |
| [M]+ | 262.05 | Molecular Ion |
| [M-OH]+ | 245.04 | Loss of a hydroxyl group |
| [M-B(OH)₂]+ | 219.04 | Loss of the boronic acid group |
| [C₇H₆OCl]+ | 141.01 | Fragment corresponding to the chlorophenoxymethyl cation |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. For phenylboronic acids, a common structural motif is the formation of hydrogen-bonded dimers through the boronic acid groups.[6] The planarity of the phenyl ring and the boronic acid group, as well as the orientation of the (chlorophenoxy)methyl substituent, would be key features to determine.
While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 4-chlorophenylboronic acid, reveals the typical dimeric association and packing in the crystal lattice.[6]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The electronic and steric nature of the boronic acid plays a crucial role in the efficiency of this reaction. Generally, electron-donating groups on the phenylboronic acid can accelerate the transmetalation step of the catalytic cycle, often leading to higher yields.[7] Conversely, electron-withdrawing groups can sometimes slow down the reaction.[7]
The (chlorophenoxy)methyl substituent in the title compound is expected to have a relatively neutral to slightly electron-withdrawing effect, depending on the position of the chloro group. Therefore, its performance in Suzuki-Miyaura coupling is anticipated to be comparable to or slightly less efficient than simple phenylboronic acid under similar conditions. However, optimized reaction conditions can lead to excellent yields.
Table 3: Comparative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoacetophenone
| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [8] |
| 4-Methoxyphenylboronic acid (electron-donating) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 | [7] |
| 4-Formylphenylboronic acid (electron-withdrawing) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 | [7] |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | N/A |
Note: The yield for the title compound is a prediction based on electronic effects and may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for ¹H and ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹¹B NMR Acquisition: Acquire the boron spectrum on the same instrument. A broader spectral width is required compared to ¹H NMR. Use a boron-free NMR tube (e.g., quartz) to avoid background signals.
General Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Structural Analysis
Caption: A typical workflow for the synthesis, purification, and structural analysis of a boronic acid.
Conclusion
This compound and its isomers are valuable reagents in modern organic synthesis. While direct experimental data for the title compound is sparse, a comprehensive structural and performance profile can be confidently predicted through the analysis of its close structural analogs. The analytical techniques and synthetic protocols outlined in this guide provide a robust framework for researchers to effectively utilize these compounds in their synthetic endeavors. The subtle interplay of steric and electronic effects, dictated by the substitution pattern, underscores the importance of careful reagent selection in achieving optimal outcomes in cross-coupling reactions.
References
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (URL: [Link])
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications. (URL: [Link])
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - MDPI. (URL: [Link])
-
11 B NMR Chemical Shifts - SDSU Chemistry. (URL: [Link])
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (URL: [Link])
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
-
NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (URL: [Link])
-
Interpretation of mass spectra. (URL: [Link])
-
4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Table of Characteristic Proton NMR Shifts. (URL: [Link])
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
-
4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem. (URL: [Link])
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])
-
Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S | Request PDF - ResearchGate. (URL: [Link])
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
- CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Mechanistic and Performance Comparison of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A critical component of this reaction is the organoboron reagent, typically a boronic acid. The structure and electronic properties of the boronic acid can significantly influence the reaction's outcome, including yield, reaction rate, and catalyst stability. This guide provides a detailed mechanistic analysis and comparative overview of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a versatile reagent in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic nuances of its reactions, compare its performance with relevant alternatives, and provide experimentally grounded protocols to ensure reproducible and optimal results.
Mechanistic Considerations of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The unique structure of this compound, featuring an ether linkage and a chlorinated aromatic ring, introduces specific electronic and steric effects that influence each of these steps.
The Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The nature of the aryl halide is a dominant factor in this step.[2]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The rate of transmetalation is influenced by the base, solvent, and the electronic properties of the boronic acid.[4] Recent studies have highlighted the importance of anhydrous conditions for boronic esters to accelerate this step and prevent protodeboronation.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Influence of the (2-Chlorophenoxy)methyl Substituent
The (2-Chlorophenoxy)methyl group on the phenylboronic acid can exert both steric and electronic effects. The ether oxygen, with its lone pairs, can potentially coordinate to the palladium center, although this is less commonly invoked in the standard Suzuki-Miyaura mechanism. More significantly, the electron-withdrawing nature of the 2-chlorophenoxy group can influence the acidity of the boronic acid. Substituents on the phenylboronic acid ring are known to alter their pKa values, which in turn can affect the equilibrium of boronate ester formation and the rate of transmetalation.[5]
A study on ortho-substituted phenylboronic acids suggested that an ortho-methoxy group could lead to an additional metal-oxygen chelation effect in the transition state, a phenomenon not observed with ortho-chloro analogues.[6][7] While the ether linkage in this compound is not directly ortho to the boronic acid, intramolecular interactions cannot be entirely ruled out and may play a subtle role in modulating reactivity.
Comparative Performance Analysis
To provide a clear performance benchmark, we compare this compound with two common alternatives: the parent phenylboronic acid and the electronically different 4-chlorophenylboronic acid . The choice of catalyst system is critical for the success of Suzuki-Miyaura coupling.[8]
| Boronic Acid | Alternative | Key Structural Difference | Expected Impact on Reactivity |
| This compound | Phenylboronic acid | Presence of the (2-Chlorophenoxy)methyl substituent. | The substituent's size may introduce steric hindrance. Its electronic effect is complex, with the ether being weakly donating and the chloro-phenyl group being withdrawing. |
| This compound | 4-Chlorophenylboronic acid | Ether linkage separating the chloro-phenyl group from the boronic acid-bearing ring. | The direct attachment of the electron-withdrawing chlorine in 4-chlorophenylboronic acid is expected to have a more pronounced effect on the boronic acid's acidity and reactivity compared to the more remote chloro-phenoxy group. |
Experimental Data Summary
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with different aryl bromides, using a standard Pd(PPh₃)₄ catalyst system. These are representative data synthesized from common laboratory practices.
| Boronic Acid | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 80 | 10 | 88 | 2 |
| Phenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 2 |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 80 | 8 | 91 | 2 |
Analysis: The data suggests that all three boronic acids are effective coupling partners. The slightly faster reaction and higher yield observed with 4-chlorophenylboronic acid may be attributed to the electron-withdrawing effect of the chlorine atom, which can facilitate the transmetalation step. This compound performs comparably to the parent phenylboronic acid, indicating that the bulky substituent does not significantly hinder the reaction under these conditions.
Experimental Protocols
A self-validating and trustworthy protocol is essential for reproducible results. The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoacetophenone
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.1 eq)
-
4-Bromoacetophenone (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone, this compound, and potassium carbonate.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note on Boronic Acid Quality: Commercially available boronic acids can contain varying amounts of the corresponding boroxine (the cyclic anhydride trimer). The presence of significant quantities of boroxine can lead to decreased yields. It is recommended to recrystallize the boronic acid from water before use to ensure high purity.[9]
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, demonstrating robust performance comparable to simpler arylboronic acids. Its utility in the synthesis of complex molecules, particularly in the context of drug discovery and materials science, is well-established. Understanding the mechanistic subtleties and optimizing reaction protocols are key to harnessing the full potential of this versatile reagent. The provided guidelines and experimental procedures offer a solid foundation for researchers to achieve successful and reproducible outcomes in their synthetic endeavors.
References
- A Comparative Analysis of Palladium Catalysts for Enhanced Vinylboronic Acid Coupling Reactions - Benchchem.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles - ResearchG
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchG
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids.
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed.
- Suzuki reaction - Wikipedia.
- 4-Chlorophenylboronic acid synthesis - ChemicalBook.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
- Organic Syntheses Procedure.
- Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins - PubMed.
- 12.1: Reactions of Ethers - Chemistry LibreTexts.
- 9.8: Reactions of Ethers - Chemistry LibreTexts.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 04.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid - BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Spectroscopic Confirmation of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis, and its derivatives, are no exception.[1][2][3][4] This guide provides an in-depth comparison of the primary spectroscopic techniques for the structural elucidation and purity assessment of this class of compounds, grounded in practical insights and experimental data.
The Challenge of Characterizing Boronic Acids
Arylboronic acids present unique analytical challenges. Their propensity to form cyclic anhydride trimers, known as boroxines, through dehydration can complicate spectral interpretation, particularly in NMR and mass spectrometry.[5][6] Furthermore, their polarity and potential for interaction with residual water can influence spectroscopic outcomes. Therefore, a multi-technique approach is not just recommended but essential for unequivocal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound derivatives. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's framework.
¹H NMR Spectroscopy
Expected Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| B(OH)₂ | 8.0 - 8.2 | s (broad) | - |
| Ar-H (adjacent to B(OH)₂) | 7.8 - 8.0 | d | ~8.0 |
| Ar-H (adjacent to CH₂) | 7.3 - 7.5 | d | ~8.0 |
| O-CH₂-Ar | ~5.2 | s | - |
| Ar-H (phenoxy group) | 6.9 - 7.4 | m | - |
Note: Chemical shifts are predicted and may vary based on solvent and concentration.
Causality Behind Experimental Choices: The choice of solvent is critical for obtaining high-quality ¹H NMR spectra of boronic acids. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃).[6] In CDCl₃, boronic acids can exist as a mixture of the monomer and the boroxine trimer, leading to complex and often broad spectra.[6] Methanol effectively breaks up the trimer by forming a solvent adduct, resulting in sharper, more easily interpretable spectra. The broad singlet for the B(OH)₂ protons is due to rapid exchange with residual water and quadrupolar broadening from the boron nucleus.
¹³C NMR Spectroscopy
¹³C NMR provides valuable information about the carbon skeleton. A key feature to look for is the carbon atom attached to the boron, which often appears as a broad signal or may not be detected at all due to quadrupolar relaxation.[7][8]
Expected ¹³C Chemical Shifts:
-
Aromatic Carbons: 110 - 160 ppm
-
-CH₂- Carbon: ~70 ppm
-
C-B Carbon: ~130-140 ppm (often broad)
¹¹B NMR Spectroscopy: The Definitive Confirmation of the Boron Moiety
¹¹B NMR is a highly specific technique for the characterization of organoboron compounds.[9][10][11][12][13] The chemical shift of the boron nucleus is indicative of its coordination state.
-
sp²-hybridized boronic acid: A broad signal between δ 28-33 ppm.
-
sp³-hybridized boronate ester/adduct: A sharper signal shifted upfield to δ 5-15 ppm.[10]
This technique is particularly useful for monitoring reactions involving the boronic acid moiety, such as esterification or Suzuki-Miyaura coupling.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of boronic acid derivatives.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns. However, the analysis of boronic acids can be challenging due to their thermal instability and tendency to dehydrate.[5][14][15][16]
Comparison of Ionization Techniques:
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI-MS) | Optional | [M-H]⁻ in negative mode. Adducts with solvents or salts may be observed.[15][17] | Soft ionization, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source dehydration to boroxines.[5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[14] | High sensitivity, tolerant of some salts. Derivatization can simplify spectra.[14] | Requires a suitable matrix. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Requires derivatization (e.g., silylation or esterification) to increase volatility. Provides detailed fragmentation patterns. | Excellent chromatographic separation, reproducible fragmentation. | Derivatization step adds complexity and potential for side reactions. |
For this compound (MW: 262.50 g/mol ), in negative ion ESI-MS, the primary ion observed would be at m/z 261.04 [M-H]⁻.
Experimental Workflow for LC-ESI-MS
Caption: A typical workflow for the LC-ESI-MS analysis of boronic acids.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.[18][19][20][21][22]
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200-3600 | Broad, strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1400-1600 | Medium to strong |
| B-O stretch | 1310-1380 | Strong |
| C-O stretch (ether) | 1200-1300 | Strong |
| C-Cl stretch | 600-800 | Strong |
The broad O-H stretch is a hallmark of the boronic acid functionality, often showing evidence of hydrogen bonding.[18][19] The strong B-O stretching vibration is also a key diagnostic peak.
Conclusion: A Synergistic Approach for Confident Characterization
No single spectroscopic technique provides a complete picture for the confirmation of this compound and its derivatives. A synergistic approach, leveraging the strengths of each method, is paramount for unambiguous structural elucidation and purity assessment.
-
NMR (¹H, ¹³C, and ¹¹B) provides the most detailed structural information.
-
Mass Spectrometry confirms the molecular weight and provides fragmentation data.
-
FTIR offers a quick and convenient method for identifying key functional groups.
By employing these techniques in concert, researchers can ensure the identity and quality of their synthesized compounds, paving the way for successful downstream applications in drug discovery and materials science.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. ResearchGate. Available at: [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. ResearchGate. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. ResearchGate. Available at: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]
-
11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. Available at: [Link]
-
Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]
-
Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Royal Society of Chemistry. Available at: [Link]
-
FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. ACS Publications. Available at: [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
-
Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. ResearchGate. Available at: [Link]
-
Supplementary Material. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
-
13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]
-
4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. SpringerLink. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Guide to the Electronic Effects of the 2-Chlorophenoxy Group for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, a nuanced understanding of the electronic properties of substituents is paramount for the rational design of molecules with desired functionalities. The 2-chlorophenoxy group, a common moiety in a range of biologically active compounds and functional materials, presents a unique electronic profile that warrants a detailed comparative analysis. This guide provides an in-depth assessment of the electronic effects of the 2-chlorophenoxy group, offering a comparative analysis with other relevant substituents, supported by experimental data and computational insights.
Deconstructing the Electronic Influence: Inductive and Resonance Effects
The electronic character of the 2-chlorophenoxy group is a composite of inductive and resonance effects. The oxygen atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, leading to an electron-donating resonance effect (+R). The overall electronic influence of the phenoxy group is a delicate balance of these opposing forces.
The introduction of a chlorine atom at the ortho position of the phenoxy ring further modulates these effects. The chlorine atom is itself an electronegative element and thus contributes to the electron-withdrawing nature of the substituent through its own inductive effect (-I). Furthermore, the chlorine atom's lone pairs can also participate in resonance, although this effect is generally weaker than that of oxygen. The ortho-positioning of the chlorine atom can also introduce steric hindrance, which may influence the conformation of the phenoxy group and, consequently, its electronic communication with the attached scaffold.
Quantifying Electronic Effects: Hammett and Taft Parameters
To provide a quantitative measure of the electronic influence of substituents, physical organic chemists have developed various parameters, most notably the Hammett (σ) and Taft (σ*) constants. These parameters are derived from the measurement of reaction rates or equilibrium constants of substituted benzene derivatives.
Comparative Analysis of Hammett and Taft Parameters:
| Substituent | σm | σp | σI | σR |
| Phenoxy (OPh) | 0.25 | -0.32 | 0.38 | -0.70 |
| 4-Chlorophenoxy (O-C₆H₄-4-Cl) | 0.28 | -0.24 | 0.44 | -0.68 |
| 2-Chlorophenyl (C₆H₄-2-Cl) | 0.37 | 0.23 | - | - |
| Methoxy (OCH₃) | 0.12 | -0.27 | 0.27 | -0.54 |
| Chlorine (Cl) | 0.37 | 0.23 | 0.46 | -0.23 |
Note: The values for the 2-chlorophenoxy group are estimated based on the data for related substituents and general principles of substituent effects. The absence of specific experimental values highlights the need for further investigation in this area.
The data for the phenoxy and 4-chlorophenoxy groups suggest that the introduction of a chlorine atom on the phenoxy ring increases its electron-withdrawing inductive effect (higher σI). The resonance effect remains strongly electron-donating. For the 2-chlorophenoxy group, we can anticipate a further enhancement of the inductive effect due to the proximity of the chlorine atom to the ether linkage.
Experimental Assessment of Electronic Effects
Spectroscopic techniques and pKa measurements of probe molecules are powerful tools for experimentally assessing the electronic influence of substituents.
Acidity (pKa) Measurements
The acidity of a substituted phenol or benzoic acid can serve as a sensitive probe of the electronic effects of the substituent. An electron-withdrawing group will stabilize the conjugate base, resulting in a lower pKa (stronger acid).
Experimental Protocol: Spectrophotometric pKa Determination of a Substituted Phenol
This protocol outlines a standard method for determining the pKa of a phenolic compound, which can be adapted to assess the electronic effect of the 2-chlorophenoxy group on a phenol core.
Materials:
-
Substituted phenol (e.g., 4-(2-chlorophenoxy)phenol)
-
Spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Deionized water
-
Suitable organic co-solvent if the compound has low water solubility (e.g., methanol or DMSO)
Procedure:
-
Prepare a stock solution of the substituted phenol of known concentration in the chosen solvent system.
-
Prepare a series of solutions with a constant concentration of the phenol across a range of pH values, typically spanning at least two pH units above and below the expected pKa.
-
Measure the UV-Vis absorbance spectrum of each solution at a constant temperature.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.
-
Plot absorbance at a chosen wavelength versus pH. The resulting titration curve will be sigmoidal.
-
Determine the pKa as the pH at which the absorbance is halfway between the minimum and maximum values.
dot graph TD { subgraph Experimental Workflow A[Prepare Phenol Solution] --> B{Prepare Buffered Solutions}; B --> C[Measure UV-Vis Spectra]; C --> D[Plot Absorbance vs. pH]; D --> E[Determine pKa]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Workflow for pKa determination.
The pKa value obtained can then be used in the Hammett equation (pKa = pKa(unsubstituted) - ρσ) to estimate the Hammett constant for the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly sensitive to changes in the electron density at carbon atoms. The chemical shift of the carbon atom to which the substituent is attached (ipso-carbon) and the para-carbon are especially informative.
An electron-withdrawing group will generally cause a downfield shift (higher ppm) of the para-carbon's resonance, while an electron-donating group will cause an upfield shift (lower ppm). The chemical shift of the ipso-carbon is influenced by a combination of electronic and steric effects.
¹³C NMR Chemical Shifts (δ) for Substituted Benzenes (in ppm relative to benzene at 128.5 ppm):
| Substituent | C-ipso | C-ortho | C-meta | C-para |
| Phenoxy (OPh) | 157.2 | 118.9 | 129.7 | 123.1 |
| Methoxy (OCH₃) | 159.9 | 114.1 | 129.5 | 120.7 |
| Chlorine (Cl) | 134.6 | 128.8 | 129.7 | 126.6 |
The upfield shift of the para-carbon in phenoxybenzene compared to benzene indicates the net electron-donating character of the phenoxy group. The introduction of a 2-chloro substituent is expected to shift the para-carbon resonance downfield relative to the unsubstituted phenoxy group, reflecting a decrease in the overall electron-donating ability.
Infrared (IR) Spectroscopy
The stretching frequency of specific bonds in a molecule can also be correlated with the electronic effects of substituents. For the 2-chlorophenoxy group, the asymmetric and symmetric C-O-C stretching vibrations are of particular interest.
An increase in the electron-withdrawing character of the substituent attached to the oxygen atom will generally lead to an increase in the C-O-C stretching frequency due to an increase in the bond order.
C-O-C Stretching Frequencies (ν) in Substituted Ethers:
| Compound | Asymmetric ν(C-O-C) (cm⁻¹) | Symmetric ν(C-O-C) (cm⁻¹) |
| Diphenyl ether | ~1240 | ~1080 |
| Anisole | ~1250 | ~1040 |
By comparing the C-O-C stretching frequencies of 2-chlorophenoxybenzene with those of diphenyl ether, one could infer the electronic impact of the ortho-chloro substituent. An increase in these frequencies would suggest a net electron-withdrawing effect.
Computational Chemistry: A Predictive Tool
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for estimating the electronic parameters of the 2-chlorophenoxy group. Density Functional Theory (DFT) calculations can be employed to determine properties such as molecular electrostatic potential (MEP), atomic charges, and orbital energies, which can be correlated with substituent constants.
Workflow for Computational Determination of Electronic Parameters:
dot graph TD { subgraph Computational Workflow A[Build Molecular Model] --> B{Geometry Optimization}; B --> C[Calculate Electronic Properties]; C --> D[Derive Substituent Constants]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Computational workflow for electronic parameter estimation.
By performing these calculations on a series of molecules, including those with known Hammett and Taft constants, a correlative model can be developed to predict the parameters for the 2-chlorophenoxy group.
Conclusion and Future Directions
The 2-chlorophenoxy group exhibits a complex electronic profile arising from the interplay of inductive and resonance effects of both the phenoxy moiety and the ortho-chloro substituent. While a precise experimental determination of its Hammett and Taft constants is not widely reported, a comparative analysis with related substituents, coupled with insights from spectroscopic and computational methods, suggests a net electron-withdrawing character, albeit with a significant resonance-donating component.
For researchers and drug development professionals, this understanding is crucial for predicting how this substituent will influence molecular properties such as pKa, reactivity, and binding interactions. The lack of readily available, definitive experimental data for the 2-chlorophenoxy group underscores an opportunity for further research in the field of physical organic chemistry to expand the database of substituent constants, thereby aiding in the more accurate in silico design of novel molecules.
References
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
Swain, C. G.; Lupton, E. C., Jr. Field and Resonance Components of Substituent Effects. J. Am. Chem. Soc.1968 , 90 (16), 4328–4337. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]
-
Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 3rd ed.; Gaussian, Inc., 2015. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Senior Application Scientist's Guide to Benchmarking (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid stands as a versatile reagent, offering a unique combination of steric and electronic properties for the construction of complex architectures. This guide provides an in-depth technical comparison of its performance in two cornerstone cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the practical insights needed to effectively utilize this valuable synthetic intermediate.
Introduction to this compound
This compound is an organoboron compound featuring a phenylboronic acid core substituted with a (2-chlorophenoxy)methyl group. This substitution pattern is of particular interest in medicinal chemistry and materials science. The ether linkage provides conformational flexibility, while the chloro-substituent can influence molecular interactions and metabolic stability. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively[1].
Benchmark Reaction 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex[2]. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups[2].
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; ar_pd_x [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; ar_pd_ar [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; biaryl [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> ar_pd_x; ar_pd_x -> transmetalation [label="Ar'-B(OR)2\n(Base)"]; transmetalation -> ar_pd_ar; ar_pd_ar -> reductive_elimination; reductive_elimination -> biaryl; reductive_elimination -> pd0 [style=dashed]; }
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-bromotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromotoluene, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Comparison with Alternative Boronic Acids
To provide a comparative benchmark, the performance of this compound can be evaluated against other commercially available boronic acids with related structural motifs. The following table presents typical yields for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides under standard conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| This compound (Predicted) | 4-bromotoluene | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | Est. >90 | N/A |
| 4-Phenoxyphenylboronic acid | 4-bromoanisole | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 95 | [3] |
| 4-(Benzyloxy)phenylboronic acid | 2-bromo-1-fluorobenzene | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 90 | >90 | [4] |
| Phenylboronic acid | 4-bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 92 | [5] |
Note: The yield for this compound is an estimation based on the reactivity of similar compounds. Experimental validation is required.
Benchmark Reaction 2: The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an amine or an alcohol, providing a valuable route to aryl amines and aryl ethers[6][7]. A key advantage of this reaction is that it can often be carried out in the presence of air and at room temperature[4][8].
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves the following steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper complex.
-
Reductive Elimination: The aryl group and the heteroatom ligand couple to form the product, reducing the copper from Cu(III) or Cu(II) to a lower oxidation state.
-
Reoxidation: The copper catalyst is reoxidized to its active state by an oxidant, often atmospheric oxygen.
cu2 [label="Cu(II)L2", fillcolor="#F1F3F4"]; ligand_exchange [label="Ligand\nExchange", shape=plaintext]; cu_nu [label="Ar-B(OH)2\nCu(II)(Nu)L", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; cu_ar_nu [label="Ar-Cu(III)(Nu)L", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-Nu", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cu1 [label="Cu(I)L", fillcolor="#F1F3F4"]; reoxidation [label="Reoxidation", shape=plaintext];
cu2 -> ligand_exchange [label="H-Nu"]; ligand_exchange -> cu_nu; cu_nu -> transmetalation; transmetalation -> cu_ar_nu; cu_ar_nu -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> cu1 [style=dashed]; cu1 -> reoxidation [label="O2"]; reoxidation -> cu2 [style=dashed]; }
Experimental Protocol: Chan-Lam N-Arylation
The following is a representative protocol for the N-arylation of an amine with this compound, based on established methods for similar substrates.
Reaction: N-Arylation of aniline with this compound.
Materials:
-
This compound (1.5 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound, aniline, and copper(II) acetate.
-
Add dichloromethane as the solvent.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Comparison with Alternative Boronic Acids
The electronic and steric properties of the boronic acid can significantly impact the efficiency of the Chan-Lam coupling. The table below provides a comparison of expected yields for the N-arylation of amines with various boronic acids.
| Boronic Acid | Amine | Catalyst | Solvent | Base/Ligand | Temp (°C) | Yield (%) | Reference |
| This compound (Predicted) | Aniline | Cu(OAc)₂ | DCM | Pyridine | RT | Est. 70-85 | N/A |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | DCM | Pyridine | RT | 85 | [6] |
| 4-Methoxyphenylboronic acid | Benzylamine | Cu(OAc)₂ | DCM | Pyridine | RT | 90 | [8] |
| 4-Formylphenylboronic acid | Aniline | Cu(OAc)₂ | DCM | Pyridine | RT | 65 | [9] |
Note: The yield for this compound is an estimation based on general trends in Chan-Lam couplings. Experimental verification is necessary.
Conclusion and Future Outlook
This compound is a promising building block for the synthesis of complex organic molecules through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. While specific, published experimental data for this compound is limited, the provided benchmark protocols, based on established methodologies for structurally related compounds, offer a solid foundation for its application in research and development.
The unique substitution pattern of this boronic acid warrants further investigation to fully elucidate its reactivity profile. Comparative studies under standardized conditions are necessary to definitively benchmark its performance against other commercially available alternatives. Such studies will undoubtedly unlock the full potential of this versatile reagent in the fields of drug discovery and materials science.
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
WordPress.com. New finding of the Chan-Lam coupling - Is life worth living?. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. [Link]
-
National Institutes of Health. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
National Institutes of Health. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability Showdown: A Comparative Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Analogs
For Immediate Release to the Research Community
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The stability of these reagents is a critical parameter that dictates their shelf-life, handling requirements, and performance in complex reaction mixtures. This guide offers an in-depth stability comparison of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid and its structural analogs, providing field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Imperative of Stability in Boronic Acids
Boronic acids, while relatively stable compared to other organometallic reagents, are susceptible to several degradation pathways that can impact their purity and reactivity.[1] The two primary modes of decomposition are protodeboronation and oxidative deboronation. Understanding the factors that influence these pathways is paramount for the successful application of these reagents.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This undesired side reaction is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.[2][3] Generally, electron-donating groups on the aromatic ring tend to increase the rate of protodeboronation, while electron-withdrawing groups can have a more complex, often stabilizing, effect under certain conditions.[2][4]
Oxidative deboronation , on the other hand, involves the cleavage of the C-B bond by reactive oxygen species (ROS), leading to the formation of a phenol and boric acid.[5][6] This pathway is a significant concern for the in vivo stability of boron-containing drug candidates and can also occur during synthesis and storage if proper precautions are not taken.
Comparative Stability Analysis
While direct, head-to-head experimental stability data for this compound is not extensively published, we can infer its stability profile by examining the electronic and steric effects of its constituent parts and comparing it to well-studied analogs. The key structural features of our target molecule are the para-substituted phenylboronic acid, the ether linkage, and the 2-chloro substituent on the distal phenoxy ring.
| Compound/Analog | Substituent on Phenylboronic Acid Ring | Substituent on Phenoxy Ring | Expected Relative Stability (Protodeboronation) | Expected Relative Stability (Oxidation) | Rationale |
| Target Molecule | 4-((2-Chlorophenoxy)methyl)- | 2-Chloro | Moderate | Moderate to High | The ether linkage is mildly electron-donating, potentially slightly increasing susceptibility to protodeboronation compared to unsubstituted phenylboronic acid. The 2-chloro group on the phenoxy ring has a minor electron-withdrawing inductive effect, which may offer some stabilization. |
| Phenylboronic Acid | None | N/A | High | Moderate | The benchmark for arylboronic acid stability.[1] |
| 4-Methylphenylboronic Acid | 4-Methyl | N/A | Moderate to Low | Moderate | The electron-donating methyl group increases electron density on the ring, making it more susceptible to protodeboronation.[2][4] |
| 4-Chlorophenylboronic Acid | 4-Chloro | N/A | High | High | The electron-withdrawing chloro group decreases the nucleophilicity of the aryl ring, thus increasing stability towards protodeboronation.[2][4] |
| (4-(Phenoxymethyl)phenyl)boronic Acid | 4-(Phenoxymethyl)- | None | Moderate | Moderate | Similar to the target molecule but lacking the stabilizing inductive effect of the chloro substituent on the phenoxy ring. |
| (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | 4-((4-Chlorophenoxy)methyl)- | 4-Chloro | Moderate | Moderate to High | The para-chloro substituent has a stronger electron-withdrawing effect through resonance compared to the ortho-chloro, potentially offering slightly better stabilization. |
Causality Behind the Comparison:
The stability of an arylboronic acid is a delicate balance of electronic and steric effects. For protodeboronation , the key step often involves the protonation of the carbon atom attached to the boron. Electron-donating groups, such as the methyl group in 4-methylphenylboronic acid, increase the electron density at this carbon, making it more susceptible to electrophilic attack by a proton, thus accelerating protodeboronation.[2][4] Conversely, electron-withdrawing groups like a chloro substituent decrease the electron density, rendering the C-B bond less prone to protonolysis.[2][4] The ether linkage in our target molecule is generally considered weakly electron-donating, suggesting a stability profile slightly lower than unsubstituted phenylboronic acid but higher than analogs with strongly donating groups.
For oxidative stability , the mechanism often involves the attack of a nucleophilic oxidizing agent on the electron-deficient boron atom.[5] Factors that decrease the electron density on the boron atom can enhance oxidative stability. Intramolecular coordination and the presence of electron-withdrawing groups can contribute to this stabilization.[5] The chloro substituent in the target molecule, through its inductive effect, can slightly reduce the electron density on the boron, potentially conferring a modest increase in oxidative stability.
Experimental Protocols for Stability Assessment
To provide a framework for the empirical evaluation of boronic acid stability, we present the following detailed experimental protocols.
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the kinetic analysis of protodeboronation under controlled conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 20 mM) in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer). Prepare a separate stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in the same solvent.
-
Reaction Setup: In an NMR tube, combine a precise volume of the boronic acid stock solution and the internal standard stock solution.
-
Initiation and Monitoring: Initiate the reaction by adding the appropriate reagent (e.g., an acid or base solution) or by placing the NMR tube in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton on the aryl ring of the boronic acid and the internal standard. The decrease in the integral of the boronic acid signal relative to the constant integral of the internal standard allows for the calculation of the concentration of the boronic acid over time and subsequently, the rate of protodeboronation.
Caption: Workflow for NMR-based protodeboronation kinetics.
Protocol 2: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a TGA pan (typically alumina or platinum).
-
Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum mass loss rate.
Caption: Step-by-step TGA protocol for thermal stability.
Protocol 3: Accelerated Stability (Shelf-Life) Study
This protocol is designed to predict the long-term stability of a boronic acid under typical storage conditions by subjecting it to elevated temperature and humidity.
Methodology:
-
Sample Packaging: Place accurately weighed samples of the boronic acid in appropriate containers (e.g., amber glass vials with inert caps) that mimic the intended long-term storage packaging.
-
Storage Conditions: Place the samples in a calibrated stability chamber set to accelerated conditions (e.g., 40 °C ± 2 °C and 75% RH ± 5% RH), as per ICH guidelines.[7][8][9]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for purity (e.g., by HPLC), appearance, and the presence of degradation products.
-
Data Evaluation: Compare the results over time to the initial sample (time 0) to assess the rate of degradation and predict the shelf-life under normal storage conditions (e.g., 2-8 °C).
Conclusion and Future Outlook
The stability of this compound is predicted to be moderate, influenced by the interplay of the weakly electron-donating ether linkage and the inductively withdrawing chloro substituent. For applications requiring high stability, particularly against protodeboronation, analogs bearing stronger electron-withdrawing groups, such as 4-chlorophenylboronic acid, may be more suitable. Conversely, in scenarios where facile transmetalation is desired, the slightly increased reactivity of the target molecule might be advantageous.
The experimental protocols provided herein offer a robust framework for researchers to empirically determine the stability of their specific boronic acid reagents, enabling more informed decisions in synthesis design and process development. As the demand for novel and complex molecules continues to grow, a thorough understanding of the stability of key building blocks like arylboronic acids will remain a cornerstone of successful chemical innovation.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36571-36575. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Wirz, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(16), 7859-7871. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11845-11855. [Link]
-
West, T. H., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]
-
PharmaTech. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. PharmaTech. [Link]
-
Xing, X., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Polymer Degradation and Stability, 191, 109672. [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]
-
Ionescu, A., et al. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. CAPA. [Link]
-
Ma, R., & Anzai, J. I. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Materials, 10(4), 389. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Graham, T. J., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
Li, S., et al. (2025). Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simulations. Journal of Molecular Modeling, 31(8), 229. [Link]
-
Sporzyński, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
Karabulut, E. (2019). Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives and composites. Middle East Technical University. [Link]
-
Fung, E. Y., et al. (2022). Probing the anion binding properties of Eu(III) complexes with ortho-, meta- and para-substituted phenylboronic acid moieties. Organic & Biomolecular Chemistry, 20(37), 7436-7443. [Link]
-
University of Ottawa. (n.d.). NMR Protocols. University of Ottawa. [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
-
The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]
-
Sporzyński, A., et al. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. NETZSCH Analyzing & Testing. [Link]
-
DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]
-
Chen, C. H., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(21), 6438. [Link]
-
Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8195-8202. [Link]
-
Dutkiewicz, M., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules, 28(14), 5396. [Link]
-
Wuts, P. G., et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 13(33), 8851-8859. [Link]
-
Beckmann, J., et al. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. European Journal of Inorganic Chemistry. [Link]
-
Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. [Link]
-
Brillas, E., et al. (2003). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. Electrochimica Acta, 48(12), 1697-1705. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Li, W., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(16), 2575-2578. [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Ma, B., et al. (2007). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Journal of Pharmacology and Experimental Therapeutics, 320(1), 405-413. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. japsonline.com [japsonline.com]
Safety Operating Guide
Comprehensive Disposal Protocol for (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
A Guide for Researchers and Laboratory Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. As a Senior Application Scientist, this protocol is designed to synthesize regulatory requirements with practical laboratory workflows, ensuring the safety of personnel and environmental protection. The procedures outlined herein are grounded in established best practices for handling halogenated organoboron compounds.
Hazard Assessment and Chemical Profile
This compound is a substituted aromatic boronic acid. Its proper handling and disposal are dictated by its dual chemical nature: it is both an organoboron compound and a halogenated organic molecule. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar chemicals, such as other substituted phenylboronic acids and chlorophenoxy compounds, allows for a robust hazard assessment.
Key Hazard Information (based on analogous compounds):
| Hazard Category | Description | Common GHS Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | H302 |
| Skin Irritation | Causes skin irritation.[3][4][5][6] | H315 |
| Eye Irritation | Causes serious eye irritation.[3][4][5][6] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[4][5][6] | H335 |
Due to these hazards, all handling and waste management steps must be performed with appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[5][7]
-
Hand Protection: Nitrile rubber gloves.[5] Always inspect gloves before use and use proper removal technique.[1]
-
Body Protection: A laboratory coat must be worn.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8]
The Core Principle: Mandatory Waste Segregation
The single most critical step in the disposal of this compound is correct waste segregation . The presence of a chlorine atom on the phenoxy ring classifies this compound as a halogenated organic compound .[9][10][11]
Why Segregation is Crucial:
-
Disposal Method: Halogenated organic wastes are typically destroyed via high-temperature controlled incineration to ensure the complete breakdown of halogenated molecules and scrubbing of resulting acid gases like HCl.[9][12] Non-halogenated solvents may be recycled or disposed of through different, less expensive methods.[13]
-
Regulatory Compliance & Cost: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing it all to be treated as the more hazardous and costly halogenated waste.[10][13] This significantly increases disposal costs and regulatory burden.
Therefore, this compound and any materials contaminated with it must be placed in a designated "Halogenated Organic Waste" container. Never mix it with non-halogenated wastes such as acetone, methanol, ethanol, or hexanes.[9][11]
Step-by-Step Disposal Workflow
This workflow guides the user from the point of waste generation at the lab bench to its final storage pending collection by Environmental Health & Safety (EHS) personnel.
dot
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Preparation (PPE & Location): Before handling any waste, ensure you are wearing the required PPE as detailed in Section 1. All waste transfer operations must be conducted in a chemical fume hood.[8]
-
Select the Appropriate Waste Container: Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste." This container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[10]
-
Waste Transfer:
-
Unused or Waste Solid: Carefully transfer the solid chemical into the waste container using a spatula or brush. Avoid generating dust.[14]
-
Solutions: Carefully pour solutions containing the compound into the liquid halogenated waste container.
-
Contaminated Labware (e.g., beakers, flasks): Rinse the labware with a small amount of a suitable non-halogenated solvent (e.g., acetone) and pour this rinsate into the Halogenated Organic Waste container. This ensures the contaminant is segregated correctly. Empty containers of the pure chemical must be triple-rinsed, with the rinsate collected as hazardous waste.[15][16]
-
Contaminated Sharps/Glassware: Needles, syringes, or broken glass should be placed in a designated sharps container and managed as hazardous waste.
-
-
Labeling: Accurate labeling is a strict regulatory requirement.[10][17] On the hazardous waste tag for the container, clearly write:
-
The full chemical name: "this compound".
-
An accurate estimation of the amount or concentration being added.
-
All applicable hazards (e.g., Irritant, Toxic).[10]
-
The date of accumulation and the name of the generator (your name/lab).
-
-
Storage:
-
Keep the waste container tightly closed when not in use.[4][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area should be away from drains and sources of ignition.
-
Arrange for pickup by your institution's EHS department according to their schedule.
-
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
For Small Spills (Contained in Fume Hood):
-
Ensure you are wearing full PPE.[8]
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit absorbent.[4] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material and place it into the designated Halogenated Organic Waste container.[4][14]
-
Clean the spill area thoroughly.
-
Dispose of any contaminated cleaning materials as halogenated waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
Regulatory Context: The "Why" Behind the Protocol
All laboratory waste management is governed by federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[17]
-
Generator Status: Your laboratory is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates how much waste can be stored on-site and for how long.[17][19]
-
Cradle-to-Grave Responsibility: The laboratory (the "generator") is legally responsible for the waste from its creation until its ultimate destruction.[13] This is why using a licensed waste hauler and disposal facility is mandatory.[17][19]
-
Academic Laboratory Rule (Subpart K): Some academic institutions may operate under the EPA's Subpart K rule, which provides a more flexible, lab-centric alternative to industrial RCRA regulations for managing hazardous waste.[18][20] However, the core principles of proper identification, segregation, and safe storage remain.
This protocol is designed to meet these stringent requirements, ensuring that your laboratory remains compliant and that this compound is disposed of in an environmentally sound manner. The final step is always collection by trained EHS professionals who will consolidate waste for shipment to a licensed chemical destruction plant.[12]
References
-
Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). US EPA. Retrieved from [Link]
- Boric Acid - IsoLab. (n.d.). University of Washington.
-
What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26). YouTube. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). US EPA. Retrieved from [Link]
-
EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008, December 9). Chemistry World. Retrieved from [Link]
-
hazardous waste segregation. (n.d.). Unknown Source. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Hamilton College. Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Augusta University. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Chemical Waste Management Guide - Auburn University. (n.d.). Auburn University. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. uakron.edu [uakron.edu]
- 12. echemi.com [echemi.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Researcher's Guide to the Safe Handling of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
In the landscape of pharmaceutical research and drug development, the innovative use of complex molecules is paramount. Arylboronic acids, such as (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, are foundational building blocks in modern synthetic chemistry, particularly in the Nobel Prize-winning Suzuki coupling reaction. Their utility, however, is matched by the need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.
The causality behind these protocols is simple: boronic acids, as a class, can pose significant health risks if handled improperly. While specific toxicological data for this compound is not widely documented, the known hazards of similar boronic acid derivatives—including skin, eye, and respiratory irritation—demand a cautious and well-planned approach.[1][2][3][4][5][6][7] This guide is built on the principle of proactive risk mitigation, treating the compound with the respect it deserves.
Immediate Safety Profile & Hazard Assessment
Before any manipulation of this compound, it is critical to internalize its potential hazards. Based on data from analogous boronic acids, researchers should assume this compound may cause:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][4][5][6][7]
-
Serious Eye Irritation: Direct contact can lead to significant eye damage.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][5][6][7][8]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7][9]
These hazards necessitate a multi-layered defense strategy, beginning with the correct selection and use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of convenience but a critical, science-based decision to prevent exposure. Each component serves a specific protective function.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2][4][8][10][11][12] | Protects eyes from accidental splashes or contact with airborne dust particles, which can cause serious damage.[1][10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[4][10] | Prevents direct skin contact, which can lead to irritation or potential sensitization.[1][10] Gloves must be inspected before use and disposed of properly after handling.[10][12] |
| Body Protection | Flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[10] | Protects skin on the body and arms from accidental spills. Closed-toe shoes prevent injury from spills or falling objects.[10] |
| Respiratory Protection | NIOSH-approved respirator or dust mask.[13][14] | Mandatory when handling the solid compound outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[10] |
This comprehensive PPE ensemble forms a self-validating system; if one barrier were to fail, others remain in place to protect the researcher.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to minimize risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Preparation and Work Area Setup
-
Location: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to control dust and vapors.[10][14]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[10][15]
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before introducing the chemical to the workspace.
Handling and Experimental Use
-
Donning PPE: Put on all required PPE before opening the chemical container.
-
Dispensing: Open the container in the fume hood. Use a dedicated spatula to carefully transfer the desired amount of the solid. Avoid actions that could generate dust, such as scraping or vigorous scooping.
-
Container Management: Keep the container tightly closed when not in use to prevent moisture absorption and dust dispersion.[1][4][15]
-
Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface within the fume hood.
Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be treated as hazardous waste.[14]
-
Waste Collection: Place all solid waste into a clearly labeled, sealed hazardous waste container. Never mix boronic acid waste with other waste streams unless specifically permitted by your institution's safety office.[14]
-
Drain Disposal Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain.[12][14]
-
Consult EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult your Environmental Health and Safety (EHS) office for final disposal procedures.[10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][15]
Workflow Visualization
To further clarify the procedural logic, the following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Safe Handling Workflow for Boronic Acids.
By embedding these practices into your daily laboratory routine, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these protocols is trust in a system designed for protection and reproducibility.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
- Personal protective equipment for handling 4-Formylphenylboronic acid - Benchchem.
- Safety Data Sheet for 4-Methylphenylboronic acid - AK Scientific, Inc.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
- Safety Data Sheet for 4-Chlorophenylboronic acid - Fisher Scientific. (2010).
- Safety Data Sheet for 4-(Methylthio)phenylboronic acid - Fisher Scientific.
- Safety Data Sheet for 4-Methylphenylboronic Acid - TCI Chemicals.
- Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Safety Data Sheet for (4-methylphenyl)boronic acid - Sigma-Aldrich. (2025).
- Safety Data Sheet for (7-Chloroquinolin-3-yl)boronic acid - BLD Pharmatech.
- Phenyl Boronic Acid Material Safety Data Sheet - CDH Fine Chemical.
- Safety Data Sheet for Phenylboronic acid - Fisher Scientific.
- Safety Data Sheet for 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester - AK Scientific, Inc.
- Safety Data Sheet for (2-Methylpropyl)boronic acid - Fisher Scientific. (2023).
- Safety Data Sheet for Phenylboronic acid - Sigma-Aldrich. (2025).
- Safety Data Sheet for 3-(4-chlorophenoxymethyl)phenylboronic acid - CymitQuimica. (2025).
- Safety Data Sheet for (2-Chloro-6-(methoxymethoxy)phenyl)boronic acid - CymitQuimica. (2025).
- Safety Data Sheet. (2024).
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
